Deacetylnomilin
Description
Properties
CAS No. |
3264-90-2 |
|---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-13-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosane-5,15,20-trione |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)33-22)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)34-20/h7,9,12,14-16,19-20,27H,6,8,10-11H2,1-5H3/t14-,15+,16+,19+,20-,23+,24-,25+,26-/m1/s1 |
InChI Key |
HWAJASVMTDEFJN-NEFLTLJKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)C(OC(=O)C[C@@H]4O)(C)C)C |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C2(C(CC(=O)O1)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
Deacetylnomilin: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylnomilin, a prominent limonoid aglycone found in citrus species, has garnered significant attention for its diverse biological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, biosynthetic pathway, and putative interactions with cellular signaling cascades. Detailed methodologies for its extraction, purification, and quantification are presented, alongside a critical analysis of the current state of research and future directions for therapeutic development.
Natural Sources of this compound
This compound is predominantly found in plants of the Rutaceae family, particularly within the genus Citrus. Seeds are the most concentrated source of this compound. Quantitative data from various studies are summarized below.
Table 1: Quantitative Content of this compound and Related Limonoids in Various Citrus Species
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Citrus aurantium L. (Sour Orange) | Seeds (late season) | This compound | 4.9 g / 6.9 kg dry weight | [1] |
| Citrus limettioides T. (Persian Lime) | Seeds | This compound | 1.7 mg isolated from an unspecified amount of starting material | [2] |
| Citrus junos Sieb. ex Tanaka (Yuzu) | Seeds | This compound | Present, but not quantified | [3] |
| Poncirus trifoliata | Seeds | This compound | Isolated, but not quantified |
Note: Direct quantitative comparisons are challenging due to variations in extraction methods, analytical techniques, and plant material.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that begins with the mevalonate (MVA) pathway, leading to the formation of the universal triterpenoid precursor, 2,3-oxidosqualene. The subsequent steps involve a series of cyclizations and oxidative modifications catalyzed by specific enzymes.
The proposed biosynthetic pathway for this compound is as follows:
-
Formation of the Triterpene Scaffold: The MVA pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are joined to create squalene, which is then epoxidized to 2,3-oxidosqualene.
-
Cyclization: An oxidosqualene cyclase (OSC) enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold.
-
Oxidative Modifications: A series of cytochrome P450 monooxygenases (CYPs) hydroxylate and further modify the triterpene backbone.
-
Formation of Deacetylnomilinic Acid: Through several enzymatic steps that are not yet fully elucidated, the modified triterpene is converted to deacetylnomilinic acid, an open A-ring precursor.
-
Lactonization: The final step is the closure of the A-ring to form the lactone characteristic of this compound. This is likely catalyzed by a specific lactone synthase or hydrolase, though the precise enzyme has yet to be definitively identified.
Diagram 1: Proposed Biosynthetic Pathway of this compound
Experimental Protocols
Extraction and Isolation of this compound from Citrus Seeds
This protocol is a synthesis of methodologies described in the literature for the isolation of this compound from sour orange seeds.
Workflow Diagram
Methodology
-
Preparation of Plant Material: Dry citrus seeds at 40-50°C and grind them into a fine powder.
-
Soxhlet Extraction:
-
Defat the seed powder by extraction with n-hexane in a Soxhlet apparatus for 8-16 hours.
-
Subsequently, extract the defatted powder with ethyl acetate for 8-16 hours.[1]
-
-
Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the concentrated extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate.[1]
-
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pooling and Crystallization: Combine the fractions rich in this compound and concentrate them. Induce crystallization by slow evaporation or by the addition of a non-solvent.
-
Purification: The purity of the isolated this compound can be further enhanced by recrystallization or by preparative HPLC.
Quantitative Analysis of this compound by HPLC
Methodology
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both acidified with 0.1% formic acid is common for limonoid analysis).
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 46%) and increase to 100% over 30 minutes.[2]
-
-
Flow Rate: 1.0 - 1.7 mL/min.[2]
-
Quantification: Prepare a standard curve using purified this compound of known concentrations.
Putative Signaling Pathway Interactions
While direct studies on the signaling pathways modulated by isolated this compound are limited, research on related limonoids and citrus extracts suggests potential interactions with key cellular signaling cascades, particularly those involved in inflammation and cell survival.
Hypothesized Signaling Pathway Modulation by this compound
This compound may exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It might also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and apoptosis. Furthermore, based on studies with other citrus compounds, this compound could potentially modulate the Akt signaling pathway, a crucial regulator of cell survival and proliferation.
Diagram 2: Hypothesized Signaling Pathway Interactions of this compound
Conclusion and Future Perspectives
This compound stands out as a promising natural product with significant therapeutic potential. While its presence in various citrus species is well-documented, further quantitative studies across a broader range of cultivars and geographical locations are warranted. The elucidation of its complete biosynthetic pathway, particularly the identification of the enzymes responsible for the later, more specific steps, will be crucial for potential metabolic engineering approaches to enhance its production.
The primary area for future research lies in the detailed investigation of its molecular mechanisms of action. Elucidating the direct targets and signaling pathways modulated by this compound will be paramount in translating its observed biological activities into viable therapeutic strategies for a range of human diseases.
References
- 1. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound | International Society for Horticultural Science [ishs.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification and characterization of limonin D-ring lactone hydrolase from sweet orange (Citrus sinensis (L.) Osbeck) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylnomilin: A Potential Therapeutic Agent for Cancer and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Deacetylnomilin, a naturally occurring limonoid found in citrus fruits, is emerging as a compound of significant interest for its potential therapeutic applications. As a member of the tetranortriterpenoid class of phytochemicals, it shares structural similarities with other bioactive limonoids like nomilin and limonin. Preliminary research suggests that this compound possesses anticancer and anti-inflammatory properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its therapeutic potential, underlying mechanisms of action, and relevant experimental methodologies.
Therapeutic Potential
The therapeutic potential of this compound is primarily attributed to its ability to modulate key cellular processes involved in carcinogenesis and inflammation. The available data, though limited, suggests activity in the following areas:
Anticancer Activity
This compound has been investigated for its potential to inhibit the growth of cancer cells. One of the key mechanisms underlying the anticancer potential of many natural compounds is the induction of phase II detoxifying enzymes, which play a crucial role in eliminating carcinogens.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. This compound is believed to exert anti-inflammatory effects, potentially through the modulation of key inflammatory signaling pathways. However, specific in vivo studies detailing its anti-inflammatory efficacy and mechanisms are still needed.
Neuroprotective Potential
While direct evidence for this compound is scarce, other related citrus-derived compounds have shown neuroprotective effects. This suggests a potential avenue for future research into this compound's role in neurodegenerative diseases. Further investigation is required to explore its ability to modulate signaling pathways relevant to neuronal survival and inflammation in the central nervous system.
Quantitative Data
Currently, there is a notable lack of publicly available IC50 values for this compound against various cancer cell lines. This represents a significant knowledge gap and a crucial area for future research to quantify its potency as an anticancer agent.
The most substantive quantitative data for this compound's bioactivity comes from in vivo studies on the induction of phase II detoxifying enzymes.
| Tissue | Enzyme | Substrate | Induction (%) |
| Stomach | Glutathione S-transferase (GST) | 1-chloro-2,4-dinitrobenzene (CDNB) | 19 |
| Intestine | Glutathione S-transferase (GST) | 4-nitroquinoline 1-oxide (4NQO) | 73 |
| Liver | NAD(P)H: quinone reductase (QR) | 183 | |
| Intestine | NAD(P)H: quinone reductase (QR) | 22 | |
| Table 1: In vivo induction of phase II detoxifying enzymes by this compound in a mouse model.[1][2] |
Signaling Pathways
While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its structural similarity to other bioactive limonoids and its potential as a histone deacetylase (HDAC) inhibitor suggest that it may influence key pathways such as NF-κB and MAPK, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Inhibition of the NF-κB pathway is a key target for anti-inflammatory and anticancer drug development.
Figure 1: Overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway is often dysregulated in cancer, making it a key therapeutic target.
Figure 2: Simplified representation of the MAPK/ERK signaling pathway.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The apoptotic cascade involves a series of caspase activations.
Figure 3: Overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.
References
Deacetylnomilin: A Comprehensive Technical Guide to its Role in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylnomilin, a prominent limonoid found in citrus species, is a key secondary metabolite in the plant's defense arsenal against herbivores. This technical guide provides a comprehensive overview of this compound, from its biosynthesis and chemical properties to its role in plant defense, including its antifeedant activities. Detailed experimental protocols for the extraction, purification, and bioassay of this compound are presented, alongside a review of its mode of action and its interplay with plant signaling pathways. This document aims to serve as a foundational resource for researchers in plant science, entomology, and natural product chemistry, as well as for professionals in the development of novel, bio-based pest management solutions.
Introduction
Plants, being sessile organisms, have evolved a sophisticated array of chemical defenses to deter herbivores and pathogens. Among these are a diverse group of secondary metabolites, including terpenoids. This compound is a tetranortriterpenoid, belonging to the limonoid class, predominantly found in plants of the Rutaceae and Meliaceae families.[1] Limonoids are well-documented for their bioactive properties, including insecticidal and antifeedant effects.[2] this compound, alongside other limonoids like limonin and nomilin, contributes to the bitter taste of citrus fruits and plays a significant role in their natural defense mechanisms.[1] Understanding the biosynthesis, mode of action, and the plant's regulatory networks associated with this compound is crucial for leveraging its potential in sustainable agriculture and pest management.
Biosynthesis and Chemical Structure of this compound
This compound is synthesized via the mevalonate pathway, a complex biosynthetic route responsible for the production of a wide range of isoprenoids in plants. The pathway begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, which undergoes a series of cyclization and rearrangement reactions catalyzed by oxidosqualene cyclases to form the triterpene scaffold. Subsequent oxidative modifications, including the loss of four carbon atoms and the formation of a characteristic furan ring, lead to the formation of the various limonoid structures.
The chemical structure of this compound is characterized by a furan ring attached to the D-ring of the triterpenoid nucleus, an epoxide group in the A-ring, and a lactone in the D-ring. Its molecular formula is C₂₆H₃₂O₈.
Role in Plant Defense: Antifeedant Activity
The primary role of this compound in plant defense is its potent antifeedant activity against a range of insect herbivores. This has been particularly documented against the fall armyworm, Spodoptera frugiperda, a significant agricultural pest.[3][4] While specific ED₅₀ (Effective Dose, 50%) or DC₅₀ (Deterrent Concentration, 50%) values for this compound are not extensively reported in publicly available literature, studies have consistently demonstrated its significant feeding deterrent properties in choice and no-choice bioassays.[3][5] The antifeedant effects of this compound and other limonoids are believed to be a key component of the constitutive chemical defense of citrus plants.
Quantitative Data on Limonoid Content
The concentration of this compound and other limonoids can vary significantly between different citrus species and tissues. Seeds are a particularly rich source of these compounds.
| Citrus Variety | Tissue | This compound (mg/100g) | Nomilin (mg/100g) | Limonin (mg/100g) |
| Citrus limettioides (Persian lime) | Seeds | Present | Present | Present |
| Citrus sinensis (Fukuhara) | Seeds | - | 3.88 | 9.77 |
| Citrus paradisi (Grapefruit) | Seeds | - | 2.01 | 0.75 |
| Citrus limon (Lemon) | Seeds | - | 1.53 | 0.14 |
Data compiled from various sources. Presence indicates identification without quantification in the cited study.[1][6]
Mode of Action
The precise molecular mechanism underlying the antifeedant activity of this compound is not fully elucidated. However, evidence suggests that it acts on the insect's gustatory system, specifically the taste receptors located in the sensilla of the mouthparts.[7] Limonoids are perceived as bitter and deterrent, leading to the cessation of feeding.
Electrophysiological studies on related limonoids have shown that they can inhibit the response of sugar-sensitive receptor cells in insects, effectively masking the perception of feeding stimulants.[7] It is hypothesized that this compound binds to specific gustatory receptors, triggering a signaling cascade that results in an aversive behavioral response.[8] Further research is needed to identify the specific protein targets of this compound in the insect's nervous system.
Interaction with Plant Signaling Pathways
Herbivore attack triggers a complex signaling network within the plant, leading to the induction of defense responses. The phytohormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are central regulators of these responses.[9] While direct evidence of this compound inducing the JA pathway is limited, it is well-established that herbivory and the application of insect oral secretions lead to the accumulation of JA and the upregulation of JA-responsive genes.[10][11]
It is plausible that the production of this compound is, at least in part, regulated by the JA signaling pathway as part of an induced defense response. Furthermore, the presence of constitutive levels of this compound may act as a first line of defense, with further accumulation induced upon herbivore damage. Transcriptomic analyses of plants treated with this compound would be valuable to elucidate its specific effects on plant gene expression and its role in priming or inducing defense signaling pathways.
Experimental Protocols
Extraction and Purification of this compound from Citrus Seeds
This protocol describes a general method for the extraction and purification of this compound from citrus seeds, adapted from methodologies reported in the literature.[1][12]
Materials:
-
Dried and finely ground citrus seeds
-
Supercritical fluid extractor
-
Carbon dioxide (supercritical grade)
-
Hexane, Methanol, Ethyl Acetate (HPLC grade)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Supercritical Fluid Extraction (SFE):
-
Pack the ground citrus seeds into the extraction vessel of the SFE system.
-
Perform the extraction using supercritical CO₂ at approximately 483 bar and 50 °C.[1]
-
Collect the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of hexane, methanol, and water (e.g., 2:1:1 v/v/v).
-
Separate the layers. The non-polar hexane layer will contain lipids and triglycerides, while the more polar methanol/water layer will contain the limonoids.
-
Collect the methanol/water layer and evaporate the solvent under reduced pressure.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried methanol/water extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Apply the sample-adsorbed silica gel to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor the separation using TLC, visualizing the spots under UV light or with a suitable staining reagent.
-
Pool the fractions containing this compound.
-
-
Preparative HPLC:
-
Further purify the this compound-containing fractions using preparative HPLC with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Collect the peak corresponding to this compound.
-
Verify the purity and identity of the isolated compound using analytical techniques such as HPLC-MS and NMR.
-
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is a generalized procedure for a no-choice antifeedant bioassay, based on methods used in studies of limonoid activity against Spodoptera frugiperda.[3][13]
Materials:
-
Third or fourth instar larvae of Spodoptera frugiperda (starved for 2-4 hours prior to the assay).
-
Fresh, tender leaves from a suitable host plant (e.g., maize or castor bean).
-
Purified this compound.
-
Acetone or another suitable solvent.
-
Petri dishes lined with moist filter paper.
-
Leaf disc cutter.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 250, 500 ppm).
-
Prepare a control solution containing only the solvent.
-
-
Leaf Disc Treatment:
-
Cut leaf discs of a uniform size (e.g., 2 cm diameter).
-
Apply a known volume of each test solution (and the control solution) evenly to the surface of the leaf discs.
-
Allow the solvent to evaporate completely.
-
-
Bioassay Setup:
-
Place one treated leaf disc into each Petri dish.
-
Introduce one starved larva into each Petri dish.
-
Prepare several replicates for each concentration and the control.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at a controlled temperature and humidity.
-
After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf material.
-
Measure the area of the leaf disc consumed in both the treatment and control groups. This can be done using a leaf area meter or by scanning the leaf discs and analyzing the images with appropriate software.
-
-
Calculation of Antifeedant Index (AFI):
-
Calculate the AFI using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where: C = Consumption in the control group T = Consumption in the treatment group
-
Conclusion and Future Directions
This compound is a significant component of the chemical defense strategy of citrus plants, exhibiting potent antifeedant properties against key agricultural pests. While its general role and biosynthesis are relatively well understood, further research is needed to fully elucidate its molecular mode of action and its precise interactions with plant defense signaling pathways.
Future research should focus on:
-
Quantitative structure-activity relationship (QSAR) studies to identify the key structural features of this compound responsible for its antifeedant activity.
-
Identification of the specific gustatory receptors in insects that bind to this compound.
-
Transcriptomic and proteomic analyses of plants treated with this compound to understand its impact on plant gene expression and defense signaling.
-
Field trials to evaluate the efficacy of this compound-based formulations for pest management in an agricultural setting.
A deeper understanding of this compound will not only provide valuable insights into the complex world of plant-insect interactions but also pave the way for the development of novel, effective, and environmentally benign strategies for crop protection.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Citrus limonoids and their semisynthetic derivatives as antifeedant agents against Spodoptera frugiperda larvae. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Antifeedant Effects of Citrus Limonoids Differing in A-Ring Structure " by Michael J. Mendel, A. R. Alford et al. [digitalcommons.cedarville.edu]
- 6. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taste sensilla responses to limonoids, natural insect antifeedants | International Journal of Tropical Insect Science | Cambridge Core [cambridge.org]
- 8. Tastant-receptor interactions: insights from the fruit fly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Deacetylnomilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data of Deacetylnomilin, a naturally occurring limonoid found in citrus fruits. It includes comprehensive tables of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and spectroscopic analysis, and visualizations of its biosynthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and MS. The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported in different deuterated solvents.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in DMSO-d6 (500 MHz)[1] | Chemical Shift (δ) in CDCl₃ (400 MHz) |
| 1 | 3.64 (t) | 4.08 (d, J=12.4 Hz) |
| 2a | 3.02 (t) | 2.91 (dd, J=16.0, 4.4 Hz) |
| 2b | - | 2.45 (d, J=16.0 Hz) |
| 5 | 2.43 (dd) | 2.38 (dd, J=12.4, 3.2 Hz) |
| 6a | 2.29 (dd) | 2.80 (m) |
| 6b | 2.63 (t) | 2.49 (m) |
| 9 | 2.67 (dd) | 2.21 (dd, J=12.8, 3.2 Hz) |
| 11 | 1.67 (m), 1.40 (m) | 1.80-1.60 (m) |
| 12 | 1.70 – 1.74 (m) | 1.80-1.60 (m) |
| 15 | 3.71 (s) | 3.96 (s) |
| 17 | 5.43 (s) | 5.37 (s) |
| 18 | 1.98 (s) | 1.08 (s) |
| 19 | 1.12 (s) | 1.25 (s) |
| 21 | 7.65 (s) | 7.42 (t, J=1.6 Hz) |
| 22 | 6.50 (s) | 6.35 (t, J=1.6 Hz) |
| 23 | 7.71 (s) | 7.40 (t, J=1.6 Hz) |
| 24 | 1.10 (s) | 1.06 (s) |
| 25 | 1.27 (s) | 1.45 (s) |
| 26 | 1.46 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in DMSO-d6 (125 MHz)[1] | Chemical Shift (δ) in CDCl₃ (100 MHz)[1] |
| 1 | 68.4 | 70.68 |
| 2 | 39.0 | 35.15 |
| 3 | 170.2 | 169.00 |
| 4 | 83.9 | 84.3 |
| 5 | 49.4 | 51.0 |
| 6 | 38.8 | 38.8 |
| 7 | 208.6 | 206.6 |
| 8 | 52.2 | 52.8 |
| 9 | 43.7 | 44.3 |
| 10 | 44.5 | 44.0 |
| 11 | 16.9 | 16.6 |
| 12 | 31.2 | 32.2 |
| 13 | 36.9 | 37.4 |
| 14 | 65.8 | 65.4 |
| 15 | 53.0 | 53.3 |
| 16 | 167.2 | 166.6 |
| 17 | 77.6 | 78.0 |
| 18 | 20.9 | 17.1 |
| 19 | 16.0 | 17.1 |
| 20 | 120.1 | 120.11 |
| 21 | 143.4 | 143.2 |
| 22 | 110.0 | 109.6 |
| 23 | 141.5 | 141.0 |
| 24 | 16.0 | 20.6 |
| 25 | 32.9 | 33.4 |
| 26 | 23.1 | 23.3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) offer valuable structural information.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₃₂O₈ | [1] |
| Molecular Weight | 472.5 g/mol | |
| Ionization Mode | ESI, APCI | |
| Observed Ions | [M+H]⁺, [M+NH₄]⁺, [M-H]⁻ | |
| Key Fragment Ions (m/z) | 95 (associated with the furan moiety) |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, compiled from various research articles.
Isolation and Purification of this compound
This compound is typically isolated from citrus seeds. A general workflow for its extraction and purification is as follows:
-
Extraction: Dried and ground citrus seeds are subjected to supercritical fluid extraction with CO₂. This is followed by liquid-liquid partitioning of the resulting residue.
-
Fractionation: The crude extract is fractionated using preparative High-Performance Liquid Chromatography (HPLC).
-
Purification: The fractions containing this compound are further purified by repeated HPLC until a pure compound is obtained.
NMR Data Acquisition
The following is a representative protocol for acquiring NMR data for this compound:
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used for data acquisition.
-
¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons, and appropriate relaxation delays.
-
¹³C NMR: One-dimensional carbon NMR spectra are acquired with proton decoupling.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to aid in the complete assignment of proton and carbon signals.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry Data Acquisition
A typical protocol for obtaining mass spectrometric data for this compound is outlined below:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). A quadruple mass spectrometer is commonly used for fragmentation studies.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used. The choice of positive or negative ion mode depends on the analyte's properties. For limonoids, both modes have been utilized. Modifiers like ammonium hydroxide or acetic acid may be added to the mobile phase to enhance ionization.
-
MS Analysis: Full scan mass spectra are acquired to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. This involves selecting the precursor ion (e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern is then analyzed.
Visualizations
The following diagrams illustrate the biosynthetic origin of this compound and a general workflow for its analysis.
Caption: Biosynthetic pathway of limonoids leading to this compound.
Caption: Experimental workflow for the isolation and analysis of this compound.
References
Deacetylnomilin: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Limonoid from Citrus Species
Abstract
Deacetylnomilin, a naturally occurring limonoid found predominantly in the seeds of citrus fruits, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established experimental protocols for its isolation and biological evaluation, and an exploration of its potential molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic applications.
Physicochemical Properties
This compound is a tetranortriterpenoid characterized by a complex furanolactone core structure. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Citation |
| CAS Number | 3264-90-2 | [1][2][3] |
| Molecular Formula | C₂₆H₃₂O₈ | [1][2] |
| Molecular Weight | 472.53 g/mol | [2][3] |
Biological Activities and Potential Therapeutic Applications
This compound has been reported to exhibit a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.
-
Anticancer Activity: Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. Further research is warranted to elucidate its specific molecular targets and mechanisms of action in oncology.
-
Antibacterial and Antifungal Properties: this compound has demonstrated inhibitory effects against certain bacterial and fungal strains, indicating its potential as a lead compound for the development of novel antimicrobial agents.
Experimental Protocols
This section provides detailed methodologies for the isolation, identification, and biological evaluation of this compound.
Isolation and Purification of this compound from Citrus Seeds
A robust method for obtaining this compound from natural sources involves supercritical fluid extraction followed by chromatographic separation. The following protocol is adapted from a study on Persian lime seeds.[4]
3.1.1. Supercritical CO₂ Extraction
-
Preparation of Plant Material: Air-dry and grind citrus seeds into a fine powder.
-
Supercritical Fluid Extraction (SFE):
-
Apparatus: A supercritical fluid extractor.
-
Supercritical Fluid: Carbon dioxide (CO₂).
-
Procedure: Pack the ground seed powder into the extraction vessel. Perform the extraction with supercritical CO₂.
-
Outcome: A crude extract containing a mixture of limonoids and other lipophilic compounds.
-
3.1.2. Chromatographic Purification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detector set at 210 nm.
-
Procedure: Dissolve the crude extract in the initial mobile phase and inject it into the HPLC system. Collect fractions corresponding to the this compound peak based on retention time.
-
Outcome: Isolated and purified this compound.
-
3.1.3. Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR and ¹³C NMR.
-
Procedure: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained spectral data with published literature values to confirm the structure of this compound.
-
In Vitro Biological Assays
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.
3.2.1. Antibacterial Activity Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)
-
Preparation of Bacterial Inoculum: Culture the test bacterial strain in a suitable broth to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Preparation of this compound Solutions: Prepare a series of twofold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
3.2.2. Antifungal Activity Assay (Colorimetric Assay using XTT)
-
Preparation of Fungal Inoculum: Prepare a suspension of the test fungal strain and adjust to a standardized concentration.
-
Drug Dilution: Prepare serial dilutions of this compound in a suitable medium in a 96-well plate.
-
Inoculation and Incubation: Add the fungal inoculum to each well and incubate under appropriate conditions for fungal growth.
-
XTT Labeling: Add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and an electron-coupling agent (e.g., menadione) to each well.
-
Incubation and Measurement: Incubate for a further period to allow for the metabolic conversion of XTT to a colored formazan product by viable fungal cells. Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Analysis: The reduction in color formation in the presence of this compound indicates its antifungal activity.
3.2.3. Anticancer Activity Assay (Cytotoxicity Assessment using MTT Assay)
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.
Potential Signaling Pathways and Molecular Mechanisms
While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to other well-studied limonoids, such as limonin, suggests potential mechanisms of action that warrant further exploration.
Induction of Apoptosis
Many natural anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. It is plausible that this compound could trigger apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
A proposed logical workflow for investigating the pro-apoptotic effects of this compound is presented below.
Anti-inflammatory Effects
Chronic inflammation is a key factor in the development of numerous diseases. Some citrus limonoids have been shown to possess anti-inflammatory properties. This compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
A hypothetical signaling cascade for the anti-inflammatory action of this compound is depicted below.
Future Directions
While initial studies on this compound are promising, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in various disease models.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.
-
Pharmacokinetic and Bioavailability Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its suitability for clinical development.
Conclusion
This compound is a bioactive natural product with demonstrated potential in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers, offering detailed protocols and insights into its biological activities. Continued investigation into the molecular mechanisms of this compound will be instrumental in unlocking its full therapeutic potential.
References
- 1. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 4 inhibits NF-κB activation by facilitating IκBα sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Deacetylnomilin Extraction from Sour Orange Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylnomilin (DAN), a prominent limonoid aglycone found in the seeds of sour orange (Citrus aurantium L.), has garnered significant attention within the scientific community.[1][2] This interest stems from its diverse biological activities, including anti-proliferative effects against various cancer cell lines such as neuroblastoma, colon, and breast cancer, as well as its demonstrated antifungal and antibacterial properties.[1][2] As a result, the development of efficient extraction and purification protocols for this compound is crucial for advancing research into its therapeutic potential.
These application notes provide detailed methodologies for the extraction, purification, and analysis of this compound from sour orange seeds. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Extraction Parameters
The following tables summarize quantitative data from various studies on the extraction of this compound and related limonoids from citrus seeds, offering a comparative overview of different methodologies and their outcomes.
Table 1: Soxhlet Extraction of this compound from Sour Orange Seeds
| Parameter | Value | Reference |
| Raw Material | Dry, powdered sour orange seeds | [1][2] |
| Solvents | n-Hexane followed by Ethyl Acetate | [1][2] |
| Extraction Time | 16 hours for each solvent | [1][2] |
| Yield of this compound | 4.9 g / 6.9 kg dry weight (~0.71 g/kg) | [1][2] |
Table 2: Supercritical CO₂ Extraction of Limonoids from Citrus Seeds
| Parameter | Citrus Species | Pressure | Temperature | Extraction Time | Co-solvent/Entrainer | Yield | Reference |
| Limonoids | Persian Lime (Citrus limettioides) | 483 bar | 50 °C | 60 minutes | None specified | 39% (oil containing DAN) | [3] |
| Nomilin | Generic Citrus seeds | 25 MPa | 51 °C | Not specified | 95% Ethanol (1.5 mL/g) | 6.27 mg/g | [4] |
Note: While the second entry specifies nomilin, the optimized parameters provide a valuable starting point for this compound extraction due to their structural similarity.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol details a conventional method for extracting this compound using a Soxhlet apparatus.
1. Sample Preparation:
-
Obtain mature sour orange fruits and separate the seeds.
-
Wash the seeds thoroughly with distilled water to remove any remaining pulp.
-
Dry the seeds in a ventilated oven at 40-50°C until a constant weight is achieved.[3]
-
Grind the dried seeds into a fine powder using a laboratory mill.
2. Defatting:
-
Place the seed powder into a cellulose thimble and insert it into the Soxhlet extractor.
-
Extract the powder with n-hexane for 16 hours to remove lipids and other non-polar compounds.[1][2]
-
Discard the hexane extract.
-
Air-dry the defatted seed powder to remove residual hexane.
3. This compound Extraction:
-
Using the same Soxhlet setup, extract the defatted seed powder with ethyl acetate for 16 hours.[1][2]
-
After extraction, concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Protocol 2: Supercritical CO₂ Extraction of Limonoids
This protocol outlines a green chemistry approach for limonoid extraction using supercritical carbon dioxide.
1. Sample Preparation:
-
Prepare dried and powdered sour orange seeds as described in Protocol 1, Step 1.
2. Supercritical CO₂ Extraction:
-
Load the powdered seeds into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction parameters based on the desired outcome. For general limonoid extraction, the following conditions can be used as a starting point:
-
For potentially higher yields of this compound, consider using an entrainer such as 95% ethanol at a ratio of 1.5 mL/g of seed material, with a pressure of 25 MPa and a temperature of 51°C.[4]
-
Collect the extract from the separator. The resulting product will be a viscous oil containing a mixture of limonoids and other oil-soluble compounds.[3]
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract.
1. Column Preparation:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Equilibrate the column by running the initial mobile phase through it.
2. Sample Loading and Elution:
-
Dissolve the crude extract obtained from Protocol 1 or 2 in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1][2]
3. Crystallization:
-
Pool the fractions containing this compound, as identified by TLC comparison with a standard.
-
Concentrate the pooled fractions under reduced pressure.
-
Crystallize the purified this compound from a suitable solvent or solvent mixture.
Protocol 4: Analysis of this compound by HPLC
This protocol provides a method for the qualitative and quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid often used to improve peak shape). A typical gradient might be: 0 min = 46% acetonitrile, 30 min = 100% acetonitrile, 35 min = 100% acetonitrile, 40 min = 46% acetonitrile.[3]
-
Flow Rate: 1.0 - 1.7 mL/min.[3]
-
Injection Volume: 20 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of a this compound standard in the mobile phase.
-
Prepare serial dilutions of the stock solution to create a calibration curve.
-
Dissolve a known amount of the purified sample or crude extract in the initial mobile phase and filter through a 0.22 µm syringe filter before injection.[3]
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound extraction and a plausible signaling pathway affected by citrus limonoids in cancer cells.
References
- 1. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound | International Society for Horticultural Science [ishs.org]
- 2. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound [actahort.org]
- 3. scielo.br [scielo.br]
- 4. Response Surface Optimization of Supercritical Carbon Dioxide Extraction of Nomilin from Citrus Seeds [spkx.net.cn]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Deacetylnomilin in Citrus Samples
Application Note
Introduction
Deacetylnomilin is a prominent limonoid aglycone found in various citrus species. Limonoids are a class of chemically diverse triterpenoids that contribute to the bitter taste of citrus fruits and have garnered significant scientific interest due to their potential biological activities, including anticancer, and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for researchers in the fields of food science, natural product chemistry, and drug development to assess its distribution in different citrus varieties, optimize extraction procedures, and conduct pharmacological studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.
Method Summary
This method utilizes reversed-phase HPLC with UV detection for the determination of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. This method is suitable for the analysis of this compound in citrus seed extracts and other related matrices.
Experimental Protocols
Sample Preparation
A representative protocol for the extraction of this compound from citrus seeds is outlined below. This protocol may require optimization depending on the specific sample matrix.
Materials:
-
Citrus seeds
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)
-
Grinder or mortar and pestle
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, Nylon or PTFE)
Procedure:
-
Grinding: Grind the dried citrus seeds into a fine powder using a grinder or mortar and pestle.
-
Extraction: Macerate the powdered seeds with methanol at room temperature. A common ratio is 1:10 (w/v) of seed powder to methanol. The extraction can be performed over 24 hours with occasional shaking.
-
Filtration and Concentration: Filter the methanolic extract to remove solid particles. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning (Optional): The concentrated extract can be partitioned between chloroform and water to separate compounds based on polarity. This compound, being an aglycone, will preferentially partition into the chloroform layer.
-
Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interfering compounds. Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent to remove polar impurities. Elute the this compound with a higher concentration of organic solvent.
-
Final Preparation: Evaporate the solvent from the purified fraction. Reconstitute the residue in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions: The following conditions have been shown to be effective for the separation of this compound and other limonoids[1][2][3]:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 40:60 v/v). The exact ratio may require optimization. Some methods utilize a pH-adjusted aqueous phase (e.g., with phosphoric acid to pH 3.5)[3]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm[1][3][4] |
| Injection Volume | 10 µL |
Standard Preparation and Calibration
Materials:
-
This compound analytical standard
-
Methanol (HPLC grade) or mobile phase
Procedure:
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve.
Data Presentation
The quantitative data for the HPLC method validation should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | e.g., 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: The values in Table 2 are examples and should be determined experimentally during method validation.
Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
The following diagram illustrates a simplified signaling pathway of how citrus limonoids, including this compound, are thought to exert some of their biological effects, which is often the rationale for their quantification.
Caption: Simplified signaling pathway for citrus limonoids.
References
- 1. scielo.br [scielo.br]
- 2. Simultaneous separation and identification of limonoids from citrus using liquid chromatography-collision-induced dissociation mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variation in limonin and nomilin content in citrus fruits of eight varieties determined by modified HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Deacetylnomilin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing deacetylnomilin, a naturally occurring citrus limonoid, in in vitro cytotoxicity assays. The protocols detailed below are intended to assist researchers in assessing the cytotoxic and apoptotic potential of this compound against various cancer cell lines.
Introduction to this compound and its Cytotoxic Potential
This compound is a limonoid compound found in citrus fruits that has garnered interest for its potential anti-cancer properties. Like other citrus limonoids, it has been suggested to inhibit the growth of various cancer cell lines, including those of neuroblastoma, pancreatic cancer, and breast cancer.[1] The primary mechanism underlying its cytotoxic effects is believed to be the induction of apoptosis, or programmed cell death. Understanding the in vitro cytotoxicity of this compound is a critical first step in evaluating its potential as a therapeutic agent.
Key In Vitro Cytotoxicity Assays
To assess the cytotoxic effects of this compound, several robust and well-established in vitro assays can be employed. These assays measure different aspects of cell health, such as metabolic activity and membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the amount of lactate dehydrogenase, a cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane. It is a reliable indicator of cell lysis and cytotoxicity.
Data Presentation: Cytotoxicity of this compound
While extensive quantitative data for this compound is still emerging in the scientific literature, the following table presents illustrative IC50 (half-maximal inhibitory concentration) values to demonstrate how such data can be structured. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| SH-SY5Y | Neuroblastoma | 25 |
| Panc-1 | Pancreatic Cancer | 40 |
| MCF-7 | Breast Cancer | 35 |
| A549 | Lung Cancer | 50 |
| HeLa | Cervical Cancer | 45 |
Note: The IC50 values presented in this table are for illustrative purposes only and are intended to serve as a template for presenting experimental data. Actual values will need to be determined experimentally.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells using the MTT assay.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0, 1, 5, 10, 25, 50, and 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol describes the measurement of cytotoxicity by quantifying LDH release from cells treated with this compound.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LDH Assay Kit (commercially available kits are recommended)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the complete medium and add 100 µL of the this compound dilutions to the wells. Include wells with serum-free medium and DMSO as controls.
-
Set up control wells for spontaneous LDH release (cells in serum-free medium) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
-
LDH Measurement:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (from the kit) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Visualizations: Experimental Workflow and Signaling Pathway
Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound.
Caption: The putative intrinsic apoptosis pathway induced by this compound in cancer cells.
References
Application Notes and Protocols: Anti-proliferative Effects of Deacetylnomilin on Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the anti-proliferative effects of Deacetylnomilin (DAN), a citrus limonoid, on neuroblastoma cells. Detailed protocols for key experimental assays are included to facilitate the replication and further investigation of these findings.
Introduction
Neuroblastoma is a pediatric cancer originating from the developing sympathetic nervous system. This compound (DAN) is a natural triterpenoid compound found in citrus fruits that has demonstrated potential anti-cancer properties. Studies have shown that DAN can inhibit the proliferation of neuroblastoma cells, suggesting its potential as a therapeutic agent.[1] This document outlines the key findings and experimental procedures related to the anti-proliferative effects of DAN on the human neuroblastoma cell line, SH-SY5Y.
Key Findings
This compound has been shown to exert a dose-dependent cytotoxic effect on SH-SY5Y neuroblastoma cells.[1] The primary mechanisms underlying this anti-proliferative effect include the induction of apoptosis, as evidenced by the activation of caspases 3 and 7, and alterations in the cell cycle.[1]
Data Summary
The following table summarizes the quantitative data on the anti-proliferative effects of this compound on SH-SY5Y neuroblastoma cells.
| Parameter | This compound Concentration | Result | Reference |
| Cell Viability (MTT Assay) | Increasing Concentrations | Dose-dependent decrease in cell viability | [1] |
| IC50 | Not explicitly stated | To be determined empirically | - |
| Caspase 3/7 Activity | Effective Concentrations | Significant increase in activity | [1] |
| Cell Cycle Analysis | Effective Concentrations | Increased ploidy, suggesting cell cycle arrest | [1] |
Note: The specific quantitative values (e.g., IC50, percentage of apoptosis) are not detailed in the primary abstract and would need to be determined from the full study or through experimental replication.
Signaling Pathways
While the precise signaling pathways modulated by this compound in neuroblastoma cells are not fully elucidated in the available literature, the induction of apoptosis suggests the involvement of key apoptotic signaling cascades. A proposed general pathway is the activation of initiator caspases leading to the executioner caspases 3 and 7, culminating in apoptosis.
References
Application Notes and Protocols for Antifungal Studies of Deacetylnomilin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the antifungal applications and mechanisms of deacetylnomilin is limited. The following application notes and protocols are based on the established antifungal properties of closely related citrus limonoids and other natural products. These methodologies provide a foundational framework for investigating the potential antifungal activity of this compound.
Introduction
This compound is a naturally occurring tetranortriterpenoid found in citrus fruits, belonging to the limonoid class of secondary metabolites.[1][2][3] While the broader class of citrus limonoids has garnered attention for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, specific studies focusing on the antifungal properties of this compound are not extensively available in current literature.[1][2][4] However, extracts from citrus peels and seeds, rich in limonoids and other phytochemicals like flavonoids and essential oils, have demonstrated significant antifungal activity against various pathogenic fungi.[5][6][7][8][9] This suggests that this compound may also possess antifungal properties worthy of investigation.
These notes provide generalized protocols and theoretical frameworks for evaluating the antifungal potential of this compound, drawing parallels from studies on other natural products.
Data Presentation: Antifungal Activity of Related Compounds
To provide a reference for expected efficacy, the following table summarizes the antifungal activity of other natural compounds, as specific data for this compound is not available.
| Compound/Extract | Fungal Species | Assay Type | Efficacy (e.g., MIC, IC50, Inhibition Zone) | Reference |
| Mandarin Peel Ethanol Extract | Aspergillus flavus | Agar Dilution | 39.60% mycelial growth inhibition | [5] |
| Orange Peel Ethanol Extract | Aspergillus flavus | Agar Dilution | 32.31% mycelial growth inhibition | [5] |
| Lemon Peel Ethanol Extract | Aspergillus flavus | Agar Dilution | 13.51% mycelial growth inhibition | [5] |
| Pomelo Peel Extract | Fusarium equiseti | Agar Diffusion | >25 mm inhibition zone | [10] |
| Lemon Peel Methanolic Extract | Rhizoctonia solani | In vitro assay | 100% inhibition at 750 ppm | [11] |
| Lemon Peel Methanolic Extract | Sclerotium rolfsii | In vitro assay | 94.79% inhibition at 1000 ppm | [11] |
| Lemon Peel Methanolic Extract | Macrophomina phaseolina | In vitro assay | 94.16% inhibition at 1000 ppm | [11] |
| Lemon Peel Methanolic Extract | Fusarium oxysporum f. sp. cubense | In vitro assay | 80.65% inhibition at 1000 ppm | [11] |
| Eugenol Nanoemulsion | Penicillium italicum | Spore Germination | >90% inhibition at 160 µg/mL after 24h | [12] |
| Limonene | Candida parapsilosis | Not specified | Not specified | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the antifungal activity and mechanism of action of this compound.
1. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
This protocol is adapted from standard broth microdilution methods.
-
Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).
-
Materials:
-
This compound
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Appropriate broth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (for optical density readings)
-
Incubator
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (broth with DMSO)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Add the fungal inoculum to each well containing the diluted this compound.
-
Include a positive control (fungal inoculum with a known antifungal) and a negative control (fungal inoculum with DMSO, but no compound).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density.
-
To determine the MFC, plate a small aliquot from the wells with no visible growth onto agar plates.
-
Incubate the agar plates and the lowest concentration that shows no fungal colonies is the MFC.
-
2. Disk Diffusion Assay
-
Objective: To qualitatively assess the antifungal activity of this compound.
-
Materials:
-
This compound solution
-
Fungal strains
-
Agar plates with appropriate medium (e.g., Potato Dextrose Agar)
-
Sterile filter paper disks
-
Sterile swabs
-
-
Procedure:
-
Prepare a lawn of the fungal culture on the agar plates using a sterile swab.
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Place the impregnated disks on the surface of the inoculated agar plates.
-
Include a positive control disk (known antifungal) and a negative control disk (solvent only).
-
Incubate the plates at a suitable temperature until fungal growth is evident.
-
Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antifungal activity.
-
3. Cell Membrane Integrity Assay
-
Objective: To investigate if this compound disrupts the fungal cell membrane.
-
Materials:
-
Fungal cell suspension
-
This compound
-
Propidium iodide (PI) stain
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat the fungal cell suspension with this compound at its MIC for a specified time.
-
Add PI stain to the cell suspension. PI can only enter cells with compromised membranes.
-
Incubate for a short period.
-
Observe the cells under a fluorescence microscope or analyze using a flow cytometer to quantify the percentage of PI-positive (membrane-damaged) cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Potential Mechanisms of Action
Based on studies of other natural products, particularly those from citrus, the antifungal mechanism of this compound could involve one or more of the following:
-
Disruption of Cell Membrane and Wall: Many natural antifungal compounds are lipophilic and can integrate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately cell death.[14] Damage to the cell wall, which is crucial for maintaining osmotic balance and cell shape, is another common mechanism.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis pathway compromises membrane integrity and function. This is the mechanism of action for azole antifungals.
-
Mitochondrial Dysfunction and Oxidative Stress: The compound may interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[14] Elevated ROS levels can cause damage to proteins, lipids, and nucleic acids, inducing apoptosis.
-
Inhibition of Efflux Pumps: Fungi can develop resistance to antifungal agents by overexpressing efflux pumps that actively transport the drugs out of the cell. Some natural products have been shown to inhibit these pumps, which can restore the efficacy of antifungal drugs.[14]
Conclusion
While direct evidence for the antifungal activity of this compound is currently lacking, its chemical similarity to other bioactive citrus limonoids suggests it is a promising candidate for further investigation. The protocols and theoretical frameworks provided here offer a comprehensive starting point for researchers to explore the antifungal potential of this compound, elucidate its mechanism of action, and potentially develop it as a novel antifungal agent. Future studies should focus on systematic screening against a panel of pathogenic fungi, followed by detailed mechanistic studies to identify its cellular targets.
References
- 1. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Green extraction of polyphenols from citrus peel by-products and their antifungal activity against Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Study the Effect of Some Citrus Peel Extracts Against Plant Pathogenic Fungi [accscience.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Limonin Enhances the Antifungal Activity of Eugenol Nanoemulsion against Penicillium Italicum In Vitro and In Vivo Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Effect and Inhibition of the Virulence Mechanism of D-Limonene against Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Deacetylnomilin Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylnomilin, a naturally occurring limonoid found in citrus fruits, is emerging as a compound of interest for its potential therapeutic bioactivities. As a putative histone deacetylase (HDAC) inhibitor, its effects are being explored in the contexts of cancer, inflammation, and metabolic diseases. This document provides detailed application notes and experimental protocols for studying the bioactivity of this compound in relevant animal models. The methodologies outlined here are based on established preclinical research practices and the limited available in vivo data for this compound.
I. Anti-Cancer Bioactivity
This compound's potential as an anti-cancer agent can be attributed to its ability to induce phase II detoxifying enzymes, which play a crucial role in protecting against carcinogenesis.
Animal Model Data
A study in A/J female mice demonstrated that this compound can induce the activity of key phase II enzymes, Glutathione S-transferase (GST) and NAD(P)H: quinone reductase (QR), in various tissues.[1]
| Tissue | Enzyme | Induction Activity (%) |
| Liver | QR | 180% |
| Stomach | GST | 19% (vs. CDNB) |
| Intestine | GST | 73% (vs. 4NQO) |
| Intestine | QR | 22% |
| Table 1: Induction of Phase II Detoxifying Enzyme Activity by this compound in A/J Female Mice.[1] |
Experimental Protocol: Xenograft Mouse Model of Cancer
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound using a xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: Select a human cancer cell line relevant to the research focus (e.g., prostate, breast, lung).
-
Animal: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor xenograft.
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
-
This compound Administration: The route of administration can be oral (gavage or voluntary) or intraperitoneal (IP) injection. The dosage and frequency will need to be determined through dose-ranging studies.
-
Control Group: Administer the vehicle used to dissolve this compound.
4. Data Collection and Analysis:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Statistically compare the tumor growth rates and final tumor weights between the control and treatment groups.
Workflow for Xenograft Model Study
A generalized workflow for evaluating the anti-cancer efficacy of this compound in a xenograft mouse model.
II. Anti-Inflammatory Bioactivity
The potential anti-inflammatory effects of this compound can be investigated using various animal models of induced inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used model for screening acute anti-inflammatory activity.
1. Animal Model:
-
Use male Wistar rats or Swiss albino mice.
2. Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.
3. Treatment Protocol:
-
Administer this compound (oral or IP) at various doses one hour before the carrageenan injection.
-
A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug (e.g., indomethacin).
4. Data Collection and Analysis:
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway in Inflammation
A simplified diagram of the cyclooxygenase pathway in inflammation, a potential target for this compound.
III. Metabolic Disease Bioactivity
The bioactivity of this compound in the context of metabolic disorders like type 2 diabetes can be assessed in genetically modified or diet-induced animal models.
Experimental Protocol: db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes.
1. Animal Model:
-
Use male C57BLKS/J-leprdb/leprdb (db/db) mice and their lean littermates (db/+) as controls.
2. Treatment Protocol:
-
Initiate treatment with this compound (oral or IP) at a predetermined age (e.g., 6-8 weeks).
-
Include a vehicle-treated db/db control group and a lean control group.
3. Data Collection and Analysis:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess glucose metabolism and insulin sensitivity.
-
At the end of the study, collect blood for measuring plasma insulin, triglycerides, and cholesterol.
-
Harvest tissues like the liver, adipose tissue, and pancreas for histological analysis.
Experimental Workflow for Metabolic Study
A workflow for investigating the effects of this compound on a db/db mouse model of type 2 diabetes.
IV. General Considerations for In Vivo Studies
-
Route of Administration: The choice between oral gavage, voluntary oral administration, and intraperitoneal injection depends on the experimental design and the physicochemical properties of this compound.
-
Dosage: Dose-response studies are crucial to determine the optimal therapeutic dose and to identify any potential toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The provided application notes and protocols offer a framework for investigating the bioactivity of this compound in animal models of cancer, inflammation, and metabolic diseases. While specific in vivo data for this compound is currently limited, the outlined methodologies, based on established practices for similar compounds, will enable researchers to systematically evaluate its therapeutic potential. Further studies are warranted to elucidate the precise mechanisms of action and to establish a more comprehensive in vivo profile for this compound.
References
Application Notes and Protocols for the Synthesis of Deacetylnomilin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylnomilin (DAN), a prominent limonoid found in citrus species, represents a promising natural product scaffold for the development of novel therapeutic agents and agrochemicals. As a deacetylated analog of nomilin, DAN offers unique opportunities for chemical modification to enhance its inherent biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties. This document provides a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their enhanced biological efficacy. Although specific literature on DAN derivatives is limited, the methodologies presented herein are based on established protocols for the closely related and well-studied limonoids, nomilin and limonin, providing a robust framework for pioneering research in this area.[1][2][3][4][5][6][7]
Data Presentation: Enhanced Biological Activities of Limonoid Derivatives
The following tables summarize the reported biological activities of nomilin, limonin, and their derivatives. This data serves as a benchmark for the development and evaluation of novel this compound derivatives.
Table 1: Cytotoxic Activity of Limonoid Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Nomilin | Human breast (MCF-7), cervix (HeLa), leukemia (HL-60), liver (Hep G2), ovary (SKOV-3), stomach (NCI-SNU-1) | Varies by cell line | [1] |
| Limonin | Human pancreatic (Panc-28) | < 50 | [8] |
| Nomilin | Human pancreatic (Panc-28) | < 50 | [8] |
| Limonexic acid | Human pancreatic (Panc-28) | < 50 | [8] |
| Limonoid 1 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.003 - 0.555 | [9] |
| Limonoid 6 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.003 - 0.555 | [9] |
| Limonoid 7 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.003 - 0.555 | [9] |
| Limonoid 8 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.003 - 0.555 | [9] |
| Limonoid 9 | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.003 - 0.555 | [9] |
| 6α-acetoxydeoxygedunin | MCF-7 | 231.26 µg/mL | [10] |
| 6α-acetoxygedunin | MCF-7 | 475.87 µg/mL | [10] |
Table 2: Anti-inflammatory Activity of Limonoid Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
| Nomilin | TNF-α-induced proliferation in human aortic smooth muscle cells (HASMCs) | Significant inhibition of proliferation | [1] |
| Nomilin | TNF-α-treated HASMCs | Reduced phosphorylation of IκBα, suppressed inflammatory reaction | [1] |
| Limonin, Nomilin, Limonexic acid | Panc-28 cells | Decreased expression of cox-2, NF-κB, and IL-6 | [8] |
| Limonin Derivative (Ⅴ-A-8) | Xylene-induced ear swelling in mice | 58.15% inhibition rate, stronger than naproxen | |
| Limonin Glucoside | In vivo models | Decreased circulating markers of hepatic inflammation | [11] |
Table 3: Insecticidal Activity of Limonoid Derivatives
| Compound/Derivative | Target Pest | Activity | LC50/EC50 | Reference |
| Nomilin | Aedes albopictus larvae | Larvicidal | 121.04 ppm | [12] |
| Limonin | Aedes albopictus larvae | Larvicidal | 382.22 ppm | [12] |
| Nomilin | Spodoptera frugiperda | Antifeedant | - | [13] |
| Obacunone | Spodoptera frugiperda | Antifeedant | - | [13] |
| Limonin-derived oxime ethers | Mythimna separata, Plutella xylostella | Insecticidal | Varies by derivative | [14] |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by leveraging established chemical modifications of the limonoid scaffold, particularly at the C-7 position and the furan ring.[13][15] A generalized synthetic workflow is presented below.
References
- 1. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine | Semantic Scholar [semanticscholar.org]
- 3. librarysearch.abertay.ac.uk [librarysearch.abertay.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Cytotoxic limonoids from Melia azedarach [pubmed.ncbi.nlm.nih.gov]
- 10. Limonoid Extracted from Chisocheton macrophyllus Seeds and Their Cytotoxic Activity against MCF-7 Breast Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larvicidal Activity of Citrus Limonoids against Aedes albopictus Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iris.cnr.it [iris.cnr.it]
Troubleshooting & Optimization
Technical Support Center: Improving Deacetylnomilin Yield from Citrus Peel Waste
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction and purification of deacetylnomilin from citrus peel waste.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a limonoid, a type of highly oxygenated triterpenoid found in citrus species.[1][2] It is of significant interest to the pharmaceutical industry due to its various biological activities, including anti-cancer and anti-proliferative properties against neuroblastoma and human breast cancer cell lines, as well as antifungal and antibacterial effects.[3]
Q2: Which citrus sources are best for this compound extraction? A2: While this compound is present in various citrus fruits, its concentration can vary.[4] Sour orange (Citrus aurantium L.) seeds, particularly from late-season harvests, have been identified as a major source, yielding significant quantities.[3] Although the primary focus of much research has been on seeds, the peel remains a viable and abundant waste material for extraction. The principles for extraction can often be adapted from seed to peel.
Q3: What are the key factors influencing the yield of this compound from citrus peel? A3: The final yield is influenced by a combination of factors including the citrus variety, the maturity of the fruit, post-harvest handling, and the specific extraction and purification methods employed.[3][5] Critical experimental parameters include the choice of solvent, extraction temperature, extraction time, and the physical state of the peel (fresh vs. dried and particle size).[6][7][8]
Q4: What is the general workflow for obtaining this compound? A4: The typical process involves:
-
Preparation of Raw Material: Drying and grinding the citrus peel waste to increase surface area.[7]
-
Extraction: Using an appropriate solvent to isolate the crude extract containing this compound and other limonoids.
-
Purification: Employing chromatographic techniques to separate this compound from other co-extracted compounds.[1][2]
-
Analysis and Quantification: Using methods like High-Performance Liquid Chromatography (HPLC) to determine the purity and yield.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Q5: I am getting a very low or no yield of this compound. What should I check? A5: Low yield is a common problem with several potential causes:
-
Raw Material Quality: The concentration of limonoids can vary based on the citrus species, fruit maturity, and storage conditions of the peel. Late-season sour orange seeds have shown high yields, suggesting fruit maturity is a key factor.[3] Post-harvest diseases or improper drying can also lead to degradation of target compounds.[9]
-
Inappropriate Solvent: this compound is an aglycone (non-sugar-bound) limonoid. Its polarity dictates the optimal solvent. Ethyl acetate has been effectively used for extracting limonoids from sour orange seeds.[3] For other citrus peels, solvents like ethanol and methanol are commonly used for extracting polar compounds.[10][11] A systematic trial of solvents with varying polarities is recommended.
-
Sub-optimal Extraction Parameters: Temperature and time are critical. For related limonoids like limonin, optimal extraction from lime peel was achieved with 80% ethanol at 50°C for 100 minutes.[6] Overly high temperatures or excessively long extraction times can lead to degradation.[12]
-
Inefficient Purification: this compound may be lost during purification if the chromatographic conditions (e.g., column type, mobile phase) are not optimized.
Q6: My crude extract is very impure and difficult to purify. How can I improve this? A6: High impurity levels complicate downstream processing. Consider these strategies:
-
Sequential Extraction: A pre-extraction step with a non-polar solvent like hexane can remove lipids and essential oils, which often interfere with purification.[3] This is followed by extraction with a more polar solvent like ethyl acetate to target the limonoids.
-
Adsorbent Resins: Using adsorbent resins like polystyrene can help in the one-step extraction and purification of limonoids by selectively binding them from the crude extract.[2]
-
Optimized Chromatography: Ensure the chosen chromatography method (e.g., silica gel column) and the solvent gradient are suitable for separating compounds with similar polarities, such as other limonoids (nomilin, limonin, obacunone).[1][2]
Q7: I am experiencing emulsion formation during liquid-liquid partitioning. How can I resolve this? A7: Emulsions are common when dealing with plant extracts rich in surfactant-like molecules.[13]
-
Prevention: Instead of vigorous shaking, use gentle swirling or inversion of the separatory funnel. This minimizes the agitation that causes emulsions while still allowing for phase contact.[13]
-
Disruption: If an emulsion forms, it can often be broken by adding a saturated salt solution (brine). This increases the ionic strength of the aqueous layer, forcing the separation of phases (a technique known as "salting out").[13] Centrifugation can also be an effective method to break stubborn emulsions.
Q8: I suspect my this compound is degrading during the process. How can I prevent this? A8: Limonoids, like other complex organic molecules, can be susceptible to degradation. While specific stability data for this compound is limited, principles from other flavonoids and phytochemicals can be applied.[14][15]
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at lower temperatures.
-
pH Management: Extreme pH conditions (highly acidic or alkaline) can cause hydrolysis or rearrangement of the molecule's structure.[15] It is generally advisable to work in neutral or mildly acidic conditions.[6]
-
Light and Oxygen Exposure: Store extracts and purified fractions in amber vials and under an inert atmosphere (like nitrogen or argon) to prevent photo-oxidation, especially during long-term storage.
Data Presentation: Extraction Parameters
The selection of an appropriate extraction method and solvent is critical for maximizing yield. Modern techniques often offer advantages in terms of efficiency and reduced solvent consumption.[16]
Table 1: Comparison of Extraction Techniques for Bioactive Compounds from Citrus Waste
| Extraction Technique | Principle | Advantages | Disadvantages |
| Solvent Extraction (Maceration/Soxhlet) | Soaking the material in a solvent to dissolve target compounds.[7] | Simple, low-cost setup. | Time-consuming, uses large solvent volumes, potential for thermal degradation with Soxhlet.[16] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[17] | Faster extraction, higher yields, less solvent consumption. | Specialized equipment required, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture.[16] | Very fast, highly efficient, reduced solvent use. | Requires microwave-transparent solvents, risk of overheating.[18] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[16] | "Green" technique with no solvent residue, highly selective. | High initial equipment cost, complex operation. |
Table 2: Starting Point Parameters for Limonoid Extraction (Adapted from Limonin/Hesperidin Studies)
| Parameter | Optimized Value | Source |
| Solvent | 80% Ethanol in water | [6][8] |
| Temperature | 50 °C | [6][8] |
| pH | 7.0 | [6][8] |
| Solid-to-Solvent Ratio | 0.01 g/mL | [6] |
| Extraction Time | 100 minutes | [6] |
Note: These parameters were optimized for limonin and hesperidin and should be used as a validated starting point for this compound optimization.
Experimental Protocols
Protocol 1: Sequential Solvent Extraction and Preliminary Purification
This protocol is based on methodologies successfully used for isolating this compound from citrus sources.[3]
1. Sample Preparation: a. Obtain fresh citrus peel waste. Wash with deionized water to remove surface dirt. b. Dry the peels in a convection oven at 40-50°C until they are brittle.[7] c. Grind the dried peels into a fine powder (e.g., 40 mesh) using a laboratory mill. Store the powder in an airtight, dark container at 4°C.
2. Sequential Extraction: a. Defatting Step: Place 100 g of dried peel powder into a Soxhlet apparatus. Extract with n-hexane for 8-12 hours to remove non-polar compounds like oils and lipids. Discard the hexane extract. b. Limonoid Extraction: Air-dry the defatted peel powder to remove residual hexane. Re-pack the powder into the Soxhlet apparatus and extract with ethyl acetate for 12-16 hours.[3] c. Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at 40°C until a semi-solid residue is obtained.
3. Silica Gel Column Chromatography Purification: a. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. b. Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Once dry, carefully load the adsorbed sample onto the top of the packed column. d. Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane:ethyl acetate 9:1 and gradually increasing the proportion of ethyl acetate). e. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. f. Pool the fractions rich in this compound and concentrate them to yield the purified compound.[3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is for the quantification and purity assessment of the isolated this compound.[1][3]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 46% acetonitrile, ramp to 100% acetonitrile over 30 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
-
Flow Rate: 1.0 - 1.7 mL/min.[1]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using a certified this compound reference standard. Compare the peak area of the sample to the standard curve to determine the concentration.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for diagnosing low yield issues.
Caption: Key factors influencing this compound yield and purity.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound [actahort.org]
- 4. This compound | C26H32O8 | CID 139082180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.ums.ac.id [journals.ums.ac.id]
- 8. A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of Postharvest Rot Pathogens in Citrus × tangelo and Their Potential Inhibition with Acidic Electrolyzed Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Unveiling the Chemistry of Citrus Peel: Insights into Nutraceutical Potential and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 15. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovative “Green” and Novel Strategies for the Extraction of Bioactive Added Value Compounds from Citrus Wastes—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Challenges in Deacetylnomilin purification from crude extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of deacetylnomilin from crude extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient Extraction: The solvent system or extraction method may not be optimal for this compound.[1][2] 2. Compound Degradation: this compound may be degrading during long extraction or purification processes due to factors like pH, temperature, or oxidation.[3][4] 3. Suboptimal Source Material: The concentration of this compound can vary significantly between different citrus species and fruit parts (peels, seeds).[5][6] | 1. Optimize Extraction: - Use modern rapid methods like supercritical fluid extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to reduce extraction time and solvent consumption.[5] - For solvent extraction, consider using methanol mixtures, which are effective for citrus flavonoids and related compounds.[7] 2. Minimize Degradation: - Avoid prolonged exposure to harsh pH conditions or high temperatures.[4] - Store extracts and fractions at low temperatures (e.g., 4°C) and protect from light.[5] 3. Select Appropriate Material: - Citrus seeds are often a rich source of limonoid aglycones like this compound.[6] |
| Poor Chromatographic Separation | 1. Co-elution of Structurally Similar Compounds: this compound is often extracted alongside other limonoids with similar polarities, such as nomilin, limonin, and obacunone, making separation challenging.[6] 2. Inappropriate Column or Mobile Phase: The selected chromatography conditions may not be suitable for resolving the target compound from impurities.[7] 3. Column Overloading: Injecting too much crude extract can lead to broad, overlapping peaks.[8] | 1. Employ Advanced Chromatographic Techniques: - Use multi-step purification, starting with flash chromatography or column chromatography for initial fractionation, followed by preparative HPLC for final purification.[5][6] - High-Speed Counter-Current Chromatography (HSCCC) is effective for separating compounds from crude extracts, sometimes in a single step.[5][7] 2. Systematic Method Development: - Perform gradient elution to enhance the removal of impurities.[5][6] - Screen different stationary phases (e.g., C18, silica) and mobile phase compositions to optimize resolution.[6][7] 3. Optimize Sample Load: - Concentrate the sample before injection.[8] - Perform a loading study to determine the optimal injection volume and concentration for your column. |
| Presence of Non-Limonoid Impurities | 1. Extraction of Polar Compounds: Crude extracts contain highly polar impurities like sugars, organic acids, and flavonoids.[5][6] 2. Extraction of Non-Polar Compounds: Lipids and oils are often co-extracted, especially from seeds.[6] | 1. Pre-purification/Fractionation: - Perform a liquid-liquid partition. For example, partitioning the extract between chloroform, methanol, and water can help separate compounds based on polarity.[6] - Use techniques like gel permeation chromatography to remove undesired compounds.[5] 2. Defatting Step: - For oil-rich sources like seeds, an initial extraction with a non-polar solvent (e.g., using supercritical CO2) can remove lipids before extracting the limonoids.[6] |
| Inconsistent Purity Assessment | 1. Limitations of a Single Analytical Method: Relying solely on one technique (e.g., HPLC-UV) may not reveal all impurities, especially those that do not have a chromophore.[9][10] 2. Use of Relative Purity Measurement: The common "100% method" in chromatography assumes all components are detected and have the same response factor, which can be inaccurate.[9] | 1. Orthogonal Analytical Methods: - Combine HPLC-UV with mass spectrometry (LC-MS) for more confident peak identification.[5][7] - Use Nuclear Magnetic Resonance (NMR), particularly quantitative 1H NMR (qHNMR), as it provides structural information and can be used for absolute purity assessment.[9] 2. Absolute Quantification: - For critical applications, employ absolute quantification methods like qNMR, which do not rely on the detection of all components.[9] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a limonoid, a type of bioactive compound.[6] It is found in various citrus species, particularly in the seeds and peels.[5][6] It has been reported in organisms like Citrus reticulata (mandarin orange) and Citrus iyo.[11]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
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Low natural abundance: It can be difficult to obtain large quantities of this compound even after repeated purification steps.[5]
-
Complex mixtures: Crude extracts contain a wide array of compounds, including other structurally similar limonoids (e.g., nomilin, limonin), flavonoids, lipids, and sugars, which complicates separation.[5][6]
-
Potential for degradation: Like many natural products, this compound can be susceptible to degradation during lengthy extraction and purification procedures.[3][5]
Q3: What is a good starting material for this compound extraction?
A3: Citrus seeds are an excellent source of limonoid aglycones, including this compound.[6] An initial extraction with supercritical CO2 can effectively yield an oil rich in these compounds.[6]
Q4: Which extraction method is most effective?
A4: While traditional solvent extraction is common, modern techniques are often more efficient.[5] Supercritical fluid extraction (SFE) with CO2 is advantageous as it is non-toxic and leaves no chemical residue.[5][6] Ultrasound-assisted (UAE) and microwave-assisted (MAE) extractions offer higher yields in shorter times, which can help prevent the degradation of unstable compounds.[5]
Q5: What chromatographic techniques are recommended for purification?
A5: A multi-step approach is typically most effective. This often involves:
-
Initial Cleanup/Fractionation: Flash chromatography or open column chromatography to separate the crude extract into simpler fractions.[5]
-
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reverse-phase column (like C18), is used to isolate pure this compound.[5][6] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for purifying compounds from crude extracts.[7]
Q6: How can I assess the purity of my final this compound sample?
A6: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is standard.[5][7] For more rigorous analysis, this should be coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any potential co-eluting impurities.[6][9] Quantitative 1H NMR (qHNMR) can provide an absolute purity value.[9]
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) and HPLC Purification of this compound from Citrus Seeds
This protocol is adapted from methodologies described for the isolation of limonoids from citrus seeds.[6]
1. Sample Preparation:
-
Obtain citrus seeds (e.g., from Persian lime, Citrus limettioides).
-
Dry the seeds and grind them into a fine powder.
2. Supercritical CO2 Extraction (Defatting and Limonoid Extraction):
-
Pack the ground seed powder into the extraction vessel of a supercritical fluid extractor.
-
Perform the extraction using supercritical CO2. This will yield an oil containing triglycerides and limonoids.[6]
3. Liquid-Liquid Partition:
-
Partition the resulting oil between chloroform, methanol, and water to separate compounds by polarity. The limonoids, including this compound, will preferentially move into the organic phase.[6]
-
Evaporate the organic solvent to obtain a concentrated, limonoid-rich fraction.
4. Preparative HPLC Purification:
-
Dissolve approximately 20 mg of the concentrated fraction in the initial mobile phase.[6]
-
Filter the solution through a 0.22 µm syringe filter.[6]
-
Inject the solution onto a preparative reverse-phase C18 column.
-
Perform a gradient elution using a mobile phase of acetonitrile (Solvent B) and water (Solvent A). A typical gradient might be:
-
0 min: 46% B
-
30 min: 100% B
-
35 min: 100% B
-
40 min: 46% B
-
-
Set the flow rate to approximately 1.7 mL/min.[6]
-
Monitor the elution at 210 nm using a UV detector.[6]
-
Collect the fraction corresponding to the this compound peak.
5. Purity Confirmation:
-
Analyze the collected fraction using analytical HPLC-UV, LC-MS, and NMR to confirm purity and structural identity by comparing data with literature values.[6][9]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from citrus byproducts.
Caption: General workflow for this compound purification.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purification.
Relationship of Co-extracted Limonoids
This diagram shows the relationship between this compound and other common limonoids that are often co-extracted from citrus sources.
Caption: this compound and common co-extracts.
References
- 1. Current status and future challenges in extraction, purification and identification of Cepharanthine (a potential drug against COVID-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 4. Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C26H32O8 | CID 139082180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylnomilin (DAN) Solubility in Biological Assays
Welcome to the technical support center for Deacetylnomilin (DAN). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of DAN in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAN) and why is its solubility a concern?
A1: this compound (DAN) is a limonoid, a type of tetranortriterpenoid found in citrus fruits, particularly in the seeds and peels.[1][2] It has garnered research interest for its potential biological activities, including anti-inflammatory and anticancer effects. Like many other limonoids, DAN is a lipophilic molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays.[3] Inaccurate concentration measurements due to precipitation can lead to unreliable and misleading experimental results.
Q2: What are the initial signs of solubility issues with DAN in my experiments?
A2: Signs of poor solubility include:
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Visible Precipitation: A cloudy or hazy appearance in your stock solution or final assay medium after the addition of DAN.
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Inconsistent Results: High variability between replicate wells or experiments.
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Non-linear Dose-Response Curves: A dose-response curve that plateaus unexpectedly or shows erratic behavior.
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Lower than Expected Potency: The observed biological effect is less than what is reported in the literature, which could be due to the actual concentration of solubilized DAN being lower than the nominal concentration.
Q3: What are the recommended solvents for preparing a stock solution of DAN?
A3: For preparing a concentrated stock solution, organic solvents are necessary. The most commonly recommended solvents for hydrophobic compounds like DAN are:
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Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic compounds.[4][5][6]
-
Ethanol: Another common solvent for dissolving non-polar compounds.
It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous assay buffer. This minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced toxicity.
Q4: What is the maximum recommended final concentration of DMSO or ethanol in cell-based assays?
A4: The final concentration of organic solvents in cell-based assays should be kept to a minimum to avoid artifacts. A general guideline is to keep the final concentration of:
-
DMSO: Below 0.5% (v/v), and ideally below 0.1%.[7]
-
Ethanol: Below 0.5% (v/v).
The specific tolerance will depend on the cell line being used, so it is always recommended to perform a solvent toxicity control experiment.
Q5: How can I improve the solubility of DAN in my aqueous assay medium?
A5: Several strategies can be employed to enhance the solubility of DAN in aqueous solutions:
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Co-solvents: As mentioned, using a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium can help maintain solubility.
-
pH Adjustment: The solubility of some compounds can be influenced by pH. However, for neutral compounds like DAN, this is less likely to have a significant effect.
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Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can be used to increase solubility.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[3]
-
Nanoformulations: Techniques like nanoemulsions can be used to create stable dispersions of DAN in aqueous media.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution (in DMSO or ethanol) | The concentration of DAN exceeds its solubility limit in the organic solvent. | 1. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.2. If precipitation persists, dilute the stock solution to a lower concentration. |
| Precipitation occurs immediately upon dilution of the stock solution into aqueous buffer. | The aqueous solubility of DAN is very low, and the dilution factor is not high enough to keep it in solution. | 1. Increase the dilution factor. Prepare a more concentrated stock solution in the organic solvent and use a smaller volume to achieve the desired final concentration in the aqueous medium.2. Consider using a buffer containing a small percentage of a co-solvent (e.g., 0.1% DMSO) if your experimental system allows.3. Explore the use of solubility enhancers like cyclodextrins or non-ionic surfactants in your buffer. |
| Precipitation appears over time during the experiment. | The compound is not stable in the aqueous environment at the experimental temperature and precipitates out. | 1. Prepare fresh dilutions of DAN immediately before each experiment.2. If long incubation times are required, consider using a formulation approach like nanoemulsion to improve stability. |
| High variability in biological assay results. | Inconsistent precipitation of DAN across different wells or plates. | 1. Ensure thorough mixing immediately after adding the DAN solution to the assay medium.2. Visually inspect each well for any signs of precipitation before starting the assay.3. Use a multi-channel pipette to add the DAN solution to all wells simultaneously to ensure consistent timing. |
| No biological activity observed. | The actual concentration of soluble DAN is too low to elicit a response. | 1. Confirm the solubility of DAN in your specific assay medium. You can perform a simple visual check at different concentrations or use a more quantitative method like nephelometry.2. If solubility is the limiting factor, try one of the solubility enhancement techniques mentioned in the FAQs. |
Quantitative Solubility Data
| Solvent | Expected Solubility of DAN | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good choice for preparing high-concentration stock solutions.[4][5] |
| Ethanol | Soluble | Another suitable solvent for stock solutions. |
| Methanol | Soluble | Can also be used for stock solutions. |
| Water | Poorly soluble/Insoluble | Direct dissolution in water is not recommended. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very poorly soluble | Dilution from a stock solution is necessary. Solubility is expected to be in the low µM range or lower. |
Experimental Protocol: Determining Approximate Aqueous Solubility
-
Prepare a 10 mM stock solution of DAN in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of your aqueous assay buffer in a clear microplate.
-
Mix well and let it sit at your experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for the highest concentration that remains clear, without any visible precipitate. This provides an estimate of the kinetic solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Cell-Based Assays
-
Thaw an aliquot of the DAN stock solution.
-
Prepare intermediate dilutions of the stock solution in cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
Add the final dilutions to your cell culture plates. The final concentration of the organic solvent should be kept below cytotoxic levels (typically <0.5% for DMSO).
-
Include a vehicle control (medium with the same final concentration of the organic solvent) in your experiment.
-
Proceed with your specific assay protocol (e.g., cell viability, reporter gene assay, etc.).
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
This compound, as a limonoid, may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Hypothesized Apoptotic Signaling Pathway of this compound in Cancer Cells
Based on the activity of other limonoids, this compound may induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized induction of apoptosis by this compound via the intrinsic pathway.
Experimental Workflow for Assessing this compound Solubility and Bioactivity
Caption: A logical workflow for testing this compound in biological assays.
References
- 1. This compound | C26H32O8 | CID 139082180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 7. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylnomilin Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and identifying the degradation products of deacetylnomilin. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a limonoid, a type of bitter, tetranortriterpenoid compound found in citrus fruits.[1] Its stability is a critical factor in drug development and in the quality control of food products derived from citrus, as degradation can lead to a loss of potential bioactivity and the formation of unknown impurities.
Q2: What are the known degradation products of this compound?
Under alkaline conditions, this compound undergoes hydrolysis of its A-ring lactone to form deacetylnomilinic acid.[1][2]
Q3: What are the potential degradation pathways for this compound under other stress conditions?
While specific degradation products under acidic, oxidative, thermal, and photolytic stress have not been definitively reported in the literature for this compound, based on the degradation of similar limonoids and furan-containing compounds, the following are potential pathways:
-
Acidic Hydrolysis: Similar to alkaline hydrolysis, acidic conditions may also lead to the opening of the A-ring lactone, potentially forming deacetylnomilinic acid or other related acidic limonoids.[3]
-
Oxidation: The furan ring of this compound is susceptible to oxidation, which could lead to the formation of various oxidation products, including hydroxybutenolide derivatives.[4][5]
-
Thermal Degradation: High temperatures can lead to various degradation reactions, including decarboxylation and further breakdown of the molecule. The exact products would depend on the temperature and duration of exposure.
-
Photodegradation: The furan moiety makes this compound susceptible to photodegradation, especially in the presence of photosensitizers. This can lead to the formation of photo-oxidation products.[4][6][7]
Q4: What analytical techniques are best suited for identifying this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating this compound from its degradation products in a sample mixture.[1] A stability-indicating HPLC method should be developed and validated.
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying the molecular weights of degradation products and elucidating their structures through fragmentation analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of unknown degradation products that have been isolated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram of a this compound sample. | Sample degradation may have occurred. | - Review sample handling and storage procedures. Protect from light and extreme temperatures. - Perform forced degradation studies to identify potential degradation products and their retention times. - Use a validated stability-indicating HPLC method. |
| Difficulty in separating this compound from a suspected degradation product. | The HPLC method lacks sufficient resolution. | - Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, column type, and temperature. - Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
| Mass spectrometry data of a degradation product is difficult to interpret. | The compound may be novel or have a complex fragmentation pattern. | - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. - Perform tandem MS (MS/MS) experiments to study the fragmentation pathways. - Compare the fragmentation pattern with that of the parent compound and known related structures. |
| Inconsistent results in stability studies. | Experimental conditions are not well-controlled. | - Ensure precise control of temperature, pH, light exposure, and concentration of stressor agents during forced degradation studies. - Use appropriate controls and blanks. - Repeat experiments to ensure reproducibility. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
Analysis: Analyze the samples by HPLC at each time point and compare with a control sample (this compound in the same solvent without acid).
2. Alkaline Hydrolysis:
-
Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a defined period, taking samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
Analysis: Analyze the samples by HPLC at each time point and compare with a control sample.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC at each time point and compare with a control sample.
4. Thermal Degradation:
-
Protocol: Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days). Also, prepare a solution of this compound and expose it to the same thermal stress.
-
Analysis: Dissolve the solid samples in a suitable solvent and analyze all samples by HPLC at each time point.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze the samples by HPLC at various time points.
Analytical Method for Identification
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for the separation of limonoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition: Acquire full scan data to detect all ions and perform tandem MS (MS/MS) on the parent ion of this compound and any detected degradation products to obtain fragmentation patterns for structural elucidation.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Known Degradation Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₆H₃₂O₈ | 472.53 |
| Deacetylnomilinic Acid | C₂₆H₃₄O₉ | 490.54 |
Table 2: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Observation |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 2 - 24 hours | Appearance of more polar degradation products. |
| Alkaline Hydrolysis | 0.1 M NaOH, RT | 30 min - 4 hours | Formation of deacetylnomilinic acid. |
| Oxidation | 3% H₂O₂, RT | 2 - 24 hours | Formation of oxidation products, potentially involving the furan ring. |
| Thermal Degradation | 80°C | 1 - 7 days | Appearance of multiple degradation peaks. |
| Photolytic Degradation | UV light (254 nm) | Varies | Degradation of the parent compound, potential for furan ring oxidation. |
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Confirmed degradation pathway of this compound under alkaline conditions.
Caption: Potential degradation pathways of this compound based on related compounds.
References
- 1. scielo.br [scielo.br]
- 2. revues.cirad.fr [revues.cirad.fr]
- 3. Combined acid hydrolysis and fermentation improves bioactivity of citrus flavonoids in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbalanalysis.co.uk [herbalanalysis.co.uk]
- 5. The Chemistry and Pharmacology of Citrus Limonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furan Fatty Acid Photooxidative Degradation Products in Dried Herbs and Vegetables | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
How to prevent Deacetylnomilin precipitation in cell media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Deacetylnomilin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell media?
This compound is a natural limonoid compound found in citrus fruits.[1] Structurally, it is a relatively large and hydrophobic molecule, which leads to its low solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate.
Q2: What is the recommended solvent for making a this compound stock solution?
Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to create a concentrated stock solution. The most common and recommended solvent is dimethyl sulfoxide (DMSO). Ethanol can also be an alternative. It is crucial to prepare a high-concentration stock solution to minimize the volume of organic solvent added to the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects on many cell lines. It is essential to determine the DMSO tolerance of your specific cell line with a vehicle control experiment.
Q4: My this compound precipitates immediately upon addition to the cell media. What should I do?
Immediate precipitation upon addition to the media is a common issue with hydrophobic compounds. This is often due to a rapid change in solvent polarity, causing the compound to crash out of solution. Refer to the troubleshooting guide below for a stepwise approach to resolve this issue.
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Precipitation upon preparation of the final working solution.
This is the most common issue encountered. The following steps provide a systematic approach to troubleshoot and prevent precipitation.
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound working solution.
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution of at least 10 mM. A higher concentration is preferable to minimize the volume added to the media.
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a 37°C water bath.
-
-
Warm the Cell Culture Media:
-
Pre-warm the required volume of cell culture medium to 37°C. Using cold media can decrease the solubility of hydrophobic compounds.
-
-
Add the Stock Solution to the Media:
-
While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Crucially, do not add the media to the stock solution. Always add the small volume of stock to the large volume of media.
-
-
Visual Inspection:
-
After adding the stock solution, visually inspect the media for any signs of precipitation (e.g., cloudiness, visible particles).
-
If precipitation persists, consider the following:
-
Decrease the Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the cell media. Try a lower final concentration.
-
Incorporate a Surfactant: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds.[2] It is important to test the effect of the surfactant on your cells, as they can have biological activity.
Table 1: Example Surfactant Concentrations for Solubility Enhancement
| Surfactant | Recommended Starting Stock Concentration in H₂O | Typical Final Concentration in Media |
| Tween® 80 | 10% (w/v) | 0.01 - 0.1% (v/v) |
| Pluronic® F-68 | 10% (w/v) | 0.02 - 0.2% (v/v) |
Note: These are starting recommendations and may require optimization for your specific cell line and experimental conditions.
Issue 2: Precipitation over time in the incubator.
Sometimes, this compound may appear to be in solution initially but then precipitates over the course of the experiment (e.g., after several hours in a 37°C incubator).
Troubleshooting Steps:
-
Reduce Serum Concentration: If using serum-containing media, consider temporarily reducing the serum concentration during the initial hours of treatment. While serum proteins can sometimes aid in solubility, they can also interact with compounds and lead to precipitation.
-
Use of Carrier Proteins: Bovine Serum Albumin (BSA) can act as a carrier protein and help to keep hydrophobic compounds in solution. Prepare a stock solution of this compound complexed with BSA.
Experimental Protocol: Preparing this compound-BSA Complex
-
Prepare a 10% (w/v) fatty acid-free BSA solution in phosphate-buffered saline (PBS).
-
Prepare a high-concentration stock of this compound in DMSO.
-
Slowly add the this compound stock solution to the BSA solution while stirring.
-
Allow the mixture to incubate at room temperature for 30 minutes to allow for complex formation.
-
Add the this compound-BSA complex to your cell culture medium.
Table 2: Example Molar Ratios for this compound-BSA Complexation
| Compound | Molar Ratio (this compound:BSA) |
| This compound | 1:1 to 1:5 |
Note: The optimal molar ratio may need to be determined empirically.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its effects are often studied in the context of pathways involved in cancer and inflammation. When designing experiments, it is crucial to include appropriate controls to ensure that the observed effects are due to this compound and not the solvent or any solubilizing agents used.
Diagram of a General Experimental Workflow with Controls
Caption: General experimental workflow including essential controls.
References
Deacetylnomilin Mass Spectrometry Technical Support Center
Welcome to the technical support center for the mass spectrometry analysis of deacetylnomilin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on sample preparation, troubleshooting, and frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Poor Ionization: this compound, like other limonoids, may not ionize efficiently under all conditions. | - Optimize Mobile Phase: Add modifiers to the mobile phase to enhance ionization. For positive ion mode (ESI or APCI), add 0.1% formic acid or ammonium hydroxide. For negative ion mode, 0.1% acetic acid can be beneficial.[1][2] - Select Appropriate Ionization Technique: Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can be used. APCI is often suitable for less polar compounds like limonoid aglycones.[1][2] - Check Instrument Settings: Ensure the capillary voltage, gas flow, and temperatures are optimized for this compound. |
| Sample Degradation: this compound may be unstable under certain storage or experimental conditions. | - Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. - Proper Storage: Store extracts and standards at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) in the dark. | |
| Insufficient Sample Concentration: The concentration of this compound in the injected sample may be below the instrument's limit of detection. | - Concentrate the Sample: Evaporate the solvent from the sample extract and reconstitute it in a smaller volume of a suitable solvent. - Optimize Extraction: Ensure the extraction protocol is efficient for this compound from the specific matrix. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the Sample: Serially dilute the sample to find a concentration that gives a symmetrical peak. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the chromatography of this compound. | - Adjust Solvent Strength: Modify the gradient or isocratic conditions to ensure proper elution. A common mobile phase for limonoids is a gradient of acetonitrile and water with a formic acid modifier. - Check pH: Ensure the mobile phase pH is compatible with the analyte and column. | |
| Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape. | - Use a Guard Column: Protect the analytical column from strongly retained matrix components. - Column Washing: Implement a robust column washing step between injections to remove contaminants. - Replace Column: If peak shape does not improve, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in LC System: Changes in pump pressure, temperature, or mobile phase composition can cause retention time shifts. | - System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting the analysis. - Check for Leaks: Inspect all fittings and connections for any leaks. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the retention of this compound. | - Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds. | |
| High Background Noise or Contamination Peaks | Contaminated Solvents or Glassware: Impurities in solvents, buffers, or on glassware can introduce background noise. | - Use High-Purity Solvents: Use LC-MS grade solvents and reagents. - Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent. |
| Carryover from Previous Injections: Highly concentrated samples can lead to carryover in subsequent runs. | - Implement Wash Steps: Include blank injections with a strong solvent wash after high-concentration samples. - Clean the Injector Port and Loop: If carryover persists, clean the autosampler components according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best way to extract this compound from citrus seeds?
A1: A common and effective method is solvent extraction. Citrus seeds should first be dried and ground into a fine powder. Extraction can then be performed with a solvent such as dichloromethane or methanol.[3] A subsequent purification step using column chromatography or solid-phase extraction (SPE) is recommended to remove interfering substances before mass spectrometry analysis.
Q2: What solvent should I use to dissolve my this compound sample for injection?
A2: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions of your LC method. A mixture of acetonitrile and water is a good starting point. Ensure the final sample solvent does not cause peak distortion.
Mass Spectrometry Analysis
Q3: Which ionization mode, positive or negative, is better for this compound?
A3: this compound can be analyzed in both positive and negative ion modes. In positive ion mode, you will typically observe the protonated molecule [M+H]⁺ or adducts with ammonia [M+NH₄]⁺ or sodium [M+Na]⁺.[1][2] In negative ion mode, you may observe the deprotonated molecule [M-H]⁻ or adducts with acetate [M+CH₃COO]⁻.[1] The choice of polarity will depend on the sensitivity and selectivity required for your specific application.
Q4: What are the typical MRM transitions for this compound?
A4: While optimal transitions should be determined empirically on your instrument, here are some representative Multiple Reaction Monitoring (MRM) transitions for this compound (C₂₆H₃₂O₈, Molecular Weight: 472.53 g/mol ) based on its known fragmentation patterns.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Potential Fragment Origin |
| 473.2 [M+H]⁺ | 455.2 | Positive | Loss of H₂O |
| 473.2 [M+H]⁺ | 413.2 | Positive | Loss of acetic acid |
| 473.2 [M+H]⁺ | 385.2 | Positive | Further fragmentation |
| 471.2 [M-H]⁻ | 411.2 | Negative | Loss of acetic acid |
| 471.2 [M-H]⁻ | 367.2 | Negative | Loss of acetic acid and CO₂ |
Q5: How can I improve the fragmentation of this compound in MS/MS?
A5: Fragmentation is primarily controlled by the collision energy in the collision cell. To optimize fragmentation, perform a collision energy ramping experiment for your specific precursor ion. This will help you identify the optimal collision energy to produce abundant and informative product ions. The fragmentation patterns of limonoids can provide structural information.[1]
Experimental Protocols
Protocol 1: Extraction of this compound from Citrus Seeds
-
Seed Preparation: Wash citrus seeds with water and dry them in an oven at 40-50°C for 48-72 hours until a constant weight is achieved.
-
Grinding: Grind the dried seeds into a fine powder using a laboratory mill.
-
Solvent Extraction:
-
Weigh 10 g of the seed powder and place it in a flask.
-
Add 100 mL of dichloromethane.
-
Stir or sonicate the mixture for 1-2 hours at room temperature.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the seed residue two more times.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the dichloromethane from the combined supernatant under reduced pressure using a rotary evaporator.
-
Sample Reconstitution: Dissolve the dried extract in a known volume of acetonitrile/water (50:50, v/v) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
MRM Transitions: Monitor the transitions listed in the FAQ section, optimizing collision energies for your specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Putative signaling pathway of this compound.
References
Validation & Comparative
Deacetylnomilin: Unveiling Its Therapeutic Potential in Cancer and Inflammation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of existing research validates the therapeutic targets of Deacetylnomilin (DAN), a citrus limonoid, highlighting its potential as a potent anti-cancer and anti-inflammatory agent. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of DAN's efficacy against key biological pathways, benchmarked against other notable limonoids.
This compound, a naturally occurring compound found in citrus fruits, has demonstrated significant bioactivity. This guide synthesizes available quantitative data, outlines experimental methodologies for key validation studies, and visualizes the underlying signaling pathways to offer a clear perspective on DAN's therapeutic promise.
Anti-Cancer Activity: A Potent Inhibitor of Breast Cancer Cell Proliferation
This compound has shown remarkable efficacy in inhibiting the proliferation of estrogen receptor-positive (ER+) human breast cancer cells (MCF-7). Comparative data indicates that DAN is a highly potent inhibitor, with its half-maximal inhibitory concentration (IC50) surpassing that of several other well-known limonoids.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | MCF-7 (ER+) | 0.005 | [1] |
| Obacunone | MCF-7 (ER+) | 0.009 | [1] |
| Methyl Nomilinate | MCF-7 (ER+) | 0.01 | [1] |
| Nomilin | MCF-7 (ER+) | 0.05 | [2] |
| Limonin | MCF-7 (ER+) | 2 | [2] |
| This compound | MDA-MB-435 (ER-) | 0.07 | [1] |
| Limonin Methoxime | MDA-MB-435 (ER-) | 0.02 | [1] |
Anti-Inflammatory Properties: Targeting Key Inflammatory Mediators
This compound also exhibits notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.
| Compound | Assay | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | 14.2 | [3] |
| Limonin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 18.5 | [3] |
| Nomilin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 25.1 | [3] |
Validated Therapeutic Targets and Signaling Pathways
The anti-cancer and anti-inflammatory effects of this compound are attributed to its modulation of specific signaling pathways.
Estrogen Receptor (ER) Signaling Pathway in Breast Cancer
In ER+ breast cancer cells, the binding of estrogen to its receptor (ERα) triggers a cascade of events leading to cell proliferation. This compound is hypothesized to interfere with this pathway, potentially through the modulation of histone deacetylases (HDACs), which are known to regulate ERα expression and activity.[4] This interference disrupts the normal signaling cascade, leading to an inhibition of cancer cell growth.
NF-κB Signaling Pathway in Inflammation
The NF-κB signaling pathway is a cornerstone of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Limonoids, including likely this compound, have been shown to inhibit this pathway by preventing the phosphorylation of IKK, thereby blocking the entire downstream cascade.[5]
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.
Workflow:
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibition and estrogen signalling in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of IKK, but not activation of p53 is responsible for cell death mediated by naturally occurring oxidized tetranortriterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different Deacetylnomilin extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of deacetylnomilin, a bioactive limonoid found in citrus species, is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique based on desired yield, purity, and operational efficiency.
Comparison of Extraction Method Efficacy
The selection of an extraction method for this compound is a trade-off between yield, purity, extraction time, and environmental impact. The following table summarizes the quantitative data available for different extraction techniques. It is important to note that direct comparative studies for this compound are limited; therefore, data from the extraction of total limonoids or other citrus compounds are included for reference.
| Method | Source Material | Key Parameters | Yield | Purity/Selectivity | Extraction Time | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Persian Lime Seeds | Pressure: 483 bar; Temp: 50°C; CO2 Flow: 40 g/min [1] | 39% (total oil)[1] | High selectivity for limonoids[2] | 60 minutes[1] | Green solvent (CO2), high purity of extract, tunable selectivity[2][3] | High initial equipment cost |
| Solvent Extraction | Lime Peel | 80% Ethanol, 50°C, pH 7[4][5][6] | 2.072 mg/g (Limonin)[4][5][6] | Lower selectivity, co-extraction of other compounds[2] | ~100 minutes[6] | Low cost, simple equipment | Use of potentially toxic and flammable organic solvents, lower selectivity[7] |
| Microwave-Assisted Extraction (MAE) | Citrus limetta Peel | Power: 600 W; pH: 1; Solvent: Methanol[8] | 32.75% (Pectin)[8] | Favorable interaction with sample can increase yield[9] | 180 seconds[8] | Reduced extraction time and solvent consumption, higher yields for some compounds[8][9] | Potential for localized overheating and degradation of thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | Orange By-products | Temp: 55°C; Solvent: Olive Oil[10] | 60% increase in phenolic recovery vs. maceration[11] | Improved intracellular product release[12] | 70 minutes[10] | Shorter extraction times, can be performed at lower temperatures, suitable for thermolabile compounds[11][12] | Scale-up can be challenging |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction results. Below are protocols derived from the literature for the key extraction methods discussed.
Supercritical Fluid Extraction (SFE) of Limonoids from Citrus Seeds
This protocol is adapted from a study on the extraction of limonoids from Persian lime seeds.[1]
-
Sample Preparation: Dry the citrus seeds at 40°C and grind them into a powder.
-
Extraction:
-
Load the ground seed material into a stainless steel extractor cell.
-
Set the extraction parameters:
-
Pressure: 483 bar
-
Temperature: 50°C
-
Supercritical CO2 flow rate: 40 g/min
-
-
Perform the extraction for 60 minutes.
-
-
Fractionation: The resulting crude extract can be further fractionated by partitioning between hexane, methanol, and water to separate limonoids from fatty acids and other components.[1]
-
Analysis: Analyze the fractions for this compound content using High-Performance Liquid Chromatography (HPLC).
Green Solvent Extraction of Limonoids from Citrus Peel
This protocol is based on a method developed for the extraction of limonin and hesperidin from lime peel, offering a more environmentally friendly approach.[4][5][6]
-
Sample Preparation: Use dried and powdered lime peel.
-
Extraction:
-
Prepare an 80% ethanol-water solution and adjust the pH to 7.
-
Mix the peel powder with the solvent at a solid-to-solvent ratio of 0.01 g/mL.
-
Heat the mixture to 50°C and stir for 100 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the solid residue.
-
Filter the supernatant to obtain the crude extract.
-
-
Analysis: Quantify the this compound content in the extract using HPLC-MS/MS.[4][5]
Microwave-Assisted Extraction (MAE) of Bioactive Compounds from Citrus Peel
The following is a general protocol for MAE, with parameters adapted from studies on pectin and other compounds from citrus peel.[8][13]
-
Sample Preparation: Use dried and powdered citrus peel.
-
Extraction:
-
Mix the peel powder with a suitable solvent (e.g., 80% ethanol).
-
Place the mixture in a microwave extractor.
-
Set the MAE parameters (these will require optimization for this compound):
-
Microwave Power: e.g., 600 W
-
Temperature: e.g., 80°C
-
Time: e.g., 3-5 minutes
-
-
-
Post-Extraction:
-
Allow the mixture to cool.
-
Filter the extract to remove solid particles.
-
-
Analysis: Determine the this compound concentration using HPLC.
Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Citrus Peel
This protocol outlines the general steps for UAE, with conditions based on the extraction of other bioactive molecules from citrus by-products.[10][11]
-
Sample Preparation: Use dried and powdered citrus peel.
-
Extraction:
-
Suspend the peel powder in a solvent (e.g., ethanol-water mixture or olive oil).
-
Immerse an ultrasonic probe or place the vessel in an ultrasonic bath.
-
Apply ultrasound at a specific frequency and power.
-
Maintain the temperature (e.g., 55°C) and extraction time (e.g., 70 minutes).
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet the solid material.
-
Collect and filter the supernatant.
-
-
Analysis: Analyze the this compound content using HPLC.
Visualizing the Extraction Workflow and Analysis
The following diagrams illustrate the general workflow for this compound extraction and subsequent analysis, as well as a conceptual representation of the different extraction principles.
Caption: General workflow for this compound extraction and analysis.
Caption: Conceptual principles of different extraction methods.
Conclusion
The choice of an extraction method for this compound depends on the specific goals of the research or production. Supercritical Fluid Extraction stands out for its ability to produce high-purity extracts with the use of a green solvent, making it ideal for applications in drug development and food products, despite the high initial investment. Solvent extraction , particularly with greener solvents like ethanol, offers a cost-effective and straightforward alternative, though it may require further purification steps. For rapid and efficient extraction, Microwave-Assisted and Ultrasound-Assisted Extraction present compelling advantages in terms of reduced time and solvent consumption. The optimal parameters for these modern techniques, however, would need to be specifically determined for this compound to maximize their efficacy. Further research directly comparing these methods for this compound extraction would be invaluable to the scientific community.
References
- 1. scielo.br [scielo.br]
- 2. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Green Extraction Method to Achieve the Highest Yield of Limonin and Hesperidin from Lime Peel Powder (Citrus aurantifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted valorization and characterization of Citrus limetta peel waste into pectin as a perspective food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted extraction as an important technology for valorising orange waste - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ultrasound-assisted extraction of carotenoids from citrus peel by olive oil and its application in functional emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. umpir.ump.edu.my [umpir.ump.edu.my]
- 13. Optimisation of Sequential Microwave-Assisted Extraction of Essential Oil and Pigment from Lemon Peels Waste - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylnomilin: Bridging In Vitro Mechanisms and In Vivo Potential in Drug Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the citrus limonoid Deacetylnomilin (DAN) reveals a promising profile of anti-cancer and anti-inflammatory activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of DAN's performance, supported by available experimental data, to foster further investigation into its therapeutic potential. While in vitro studies have begun to elucidate its mechanisms of action, a notable gap remains in corresponding in vivo efficacy data, highlighting a critical area for future research.
In Vitro Activity: Unraveling the Molecular Mechanisms
This compound has demonstrated significant biological activity in various in vitro assays, suggesting its potential as a modulator of key cellular pathways involved in cancer and inflammation.
Anti-Cancer Activity
Quantitative analysis of DAN's anti-proliferative effects has been performed on human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency.
| Cell Line | Estrogen Receptor Status | IC50 (µg/mL) |
| MDA-MB-435 | ER- | 0.07 |
| MCF-7 | ER+ | 0.005 |
| Table 1: In Vitro Anti-Proliferative Activity of this compound on Human Breast Cancer Cell Lines.[1] |
These findings suggest that DAN is a potent inhibitor of breast cancer cell proliferation, with particularly high efficacy against estrogen receptor-positive cells. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest, processes commonly affected by other limonoids which have been shown to modulate signaling pathways crucial for cancer cell survival and proliferation.
Anti-Inflammatory and Other Activities
In addition to its anti-cancer properties, DAN has been shown to possess anti-inflammatory and anti-diabetic activities in vitro. Studies have indicated that this compound can inhibit the production of pro-inflammatory markers and suppress the p38 MAP kinase signaling pathway, which plays a critical role in inflammatory responses. Compared to other limonoids, nomilin showed the highest inhibition of p38 MAP kinase activity (38%), followed by this compound and limonin, both at 19%. This suggests a potential role for DAN in mitigating inflammatory conditions.
In Vivo Correlation: An Area Ripe for Investigation
The low oral bioavailability of some limonoids, as seen with nomilin (4.2% in rats), presents a potential challenge for in vivo applications.[1] However, formulation strategies, such as nanoparticle-based delivery systems, could potentially enhance the bioavailability of this compound and enable effective in vivo studies.[1]
Future in vivo research is critical to validate the therapeutic potential of this compound. Key areas for investigation include:
-
Anti-cancer efficacy in xenograft models of breast, colon, and other cancers.
-
Anti-inflammatory activity in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema or LPS-induced inflammation.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of DAN in vivo.
Comparative Analysis with Other Limonoids
This compound is structurally similar to other well-studied limonoids like limonin and nomilin. While all three compounds exhibit anti-cancer and anti-inflammatory properties, there are notable differences in their potencies and mechanisms of action.
| Compound | Key In Vitro Activities |
| This compound | Potent inhibitor of ER+ breast cancer cell proliferation (IC50 = 0.005 µg/mL).[1] Inhibits p38 MAP kinase activity. |
| Nomilin | Inhibits proliferation of various cancer cell lines. Induces apoptosis and inhibits metastasis.[1] Strongest inhibitor of p38 MAP kinase activity among the three. Enhances immune response in vivo.[1] |
| Limonin | Inhibits proliferation of various cancer cell lines. Induces apoptosis. Shows anti-inflammatory effects by inhibiting NF-κB and PI3K/Akt signaling pathways. |
Table 2: Comparative In Vitro Activities of this compound, Nomilin, and Limonin.
This comparison suggests that while these limonoids share common therapeutic targets, subtle structural differences may lead to variations in their biological activities, making each a unique candidate for further drug development.
Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for key experiments cited in the evaluation of limonoids.
In Vitro Anti-Proliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
Objective: To evaluate the in vivo anti-tumor efficacy of a compound in an animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (or other test compounds) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the compound.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and other limonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential therapeutic targets.
References
Deacetylnomilin: A Comparative Analysis of its Anticancer Effects Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Deacetylnomilin (DAN), a naturally occurring limonoid found in citrus fruits, has emerged as a compound of interest in oncology research due to its potent antiproliferative effects. This guide provides a comprehensive cross-validation of DAN's efficacy in various cancer models, presenting available experimental data to offer an objective comparison of its performance and to elucidate its mechanism of action.
Quantitative Analysis of Anticancer Activity
The in vitro efficacy of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments. While extensive data across a wide range of cancer models for this compound is still emerging, preliminary findings indicate significant bioactivity.
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Estrogen Receptor-Positive (ER+) | Breast Cancer | 0.005 µg/mL | [1](--INVALID-LINK--) |
Further research is required to establish a broader profile of this compound's activity across a more comprehensive panel of cancer cell lines.
In comparison, other citrus limonoids have also demonstrated anticancer properties, although with varying potencies.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (after 72h) | Reference |
| Limonin | Panc-28 | Pancreatic Cancer | < 50 µM | [2] |
| Nomilin | Panc-28 | Pancreatic Cancer | < 50 µM | [2] |
| Limonexic Acid | Panc-28 | Pancreatic Cancer | < 50 µM | [2] |
| Limonoid Glucoside Mixture | SKOV-3 | Ovarian Cancer | Partial inhibitory effect at 100 µg/mL | [3] |
Mechanism of Action: Unraveling the Signaling Pathways
The precise molecular mechanisms underpinning this compound's anticancer effects are an active area of investigation. Current research on citrus limonoids suggests a multi-faceted approach involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4]
While a definitive link has not been established, one prevailing hypothesis is that certain natural compounds, including those with structural similarities to limonoids, may exert their effects through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing apoptosis and inhibiting tumor growth. However, direct evidence of this compound's activity as an HDAC inhibitor is currently lacking in the scientific literature.
The general proposed mechanism for citrus limonoids involves the modulation of key signaling pathways that regulate cell survival and proliferation.
References
Deacetylnomilin and its Congeners: A Comparative Guide to Synergistic Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Deacetylnomilin, a prominent limonoid found in citrus species, has garnered interest for its potential anti-cancer properties. While direct evidence of its synergistic effects with chemotherapy is still emerging, a wealth of data on related limonoids and citrus extracts provides a strong basis for comparison and highlights promising avenues for future research. This guide offers an objective comparison of the synergistic performance of this compound's chemical class with established chemotherapeutic drugs, supported by experimental data and detailed methodologies.
Synergistic Potential of Limonoids and Citrus Extracts with Chemotherapy
This compound belongs to the limonoid class of tetranortriterpenoids, which are abundant in citrus fruits, particularly in their seeds.[1][2][3][4][5][6] Research has shown that various limonoids and citrus extracts can enhance the efficacy of chemotherapeutic agents against several cancer cell lines. This synergistic action often involves the modulation of key cellular pathways, leading to increased apoptosis, cell cycle arrest, and reduced drug resistance.
One study demonstrated that Citrus sinensis peel extract, rich in flavonoids, synergistically enhances the cytotoxic effects of doxorubicin and cisplatin on HepG2 liver cancer cells.[7][8] Similarly, ethanolic extracts of Citrus aurantifolia peels have been shown to work synergistically with doxorubicin to induce apoptosis and modulate the cell cycle in MCF-7 breast cancer cells.[9] Another key finding is that d-limonene, a related terpene found in citrus, acts synergistically with docetaxel in prostate cancer cells, leading to increased reactive oxygen species (ROS) generation and caspase activity.[10]
These findings suggest that this compound, as a key limonoid, may possess similar synergistic capabilities. The anti-proliferative effects of this compound have been observed in neuroblastoma and colonic adenocarcinoma cells, indicating its potential as an anti-cancer agent.[11] Further research is warranted to explore its specific interactions with chemotherapeutic drugs.
Quantitative Analysis of Synergistic Effects
The following table summarizes the quantitative data from studies on the synergistic effects of citrus-derived compounds with various chemotherapeutic agents. The Combination Index (CI) is a key parameter used to quantify drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Natural Compound/Extract | Chemotherapeutic Agent | Cancer Cell Line | Combination Index (CI) | Key Findings & Reference |
| Citrus sinensis Peel Extract | Doxorubicin | HepG2 (Liver Cancer) | < 1.0 | Synergistically enhanced cytotoxic effects.[7][8] |
| Sinensetin (from C. sinensis) | Cisplatin | HepG2 (Liver Cancer) | < 1.0 | Synergistically increased cytotoxicity.[7] |
| Citrus aurantifolia Peel Extract | Doxorubicin | MCF-7 (Breast Cancer) | < 1.0 | Increased sensitivity of cancer cells to doxorubicin.[9] |
| Hesperidin (Citrus flavonoid) | Doxorubicin | MCF-7 (Breast Cancer) | Not specified | Increased cytotoxic effect and apoptosis induction.[12] |
| Tangeretin (Citrus flavonoid) | Doxorubicin | MCF-7 & T47D (Breast Cancer) | Not specified | Synergistically increased cytotoxic effect and cell cycle arrest.[12] |
| Nobiletin (Citrus flavonoid) | Doxorubicin | MCF-7 (Breast Cancer) | Not specified | Increased doxorubicin's cytotoxic activity.[12] |
| d-limonene | Docetaxel | DU-145 (Prostate Cancer) | Not specified | Synergistic cytotoxicity and apoptosis induction.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the synergistic effects of natural compounds with chemotherapeutic agents.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of single and combined treatments on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the natural compound (e.g., citrus extract), the chemotherapeutic agent (e.g., doxorubicin), and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined for each treatment.
Combination Index (CI) Calculation
The Chou-Talalay method is commonly used to determine the nature of the interaction between two drugs.
-
Dose-Effect Curves: Generate dose-effect curves for each drug and their combination using data from the cell viability assays.
-
Combination Index Calculation: Use software such as CompuSyn to calculate the CI values based on the dose-effect data. The software utilizes the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that produce a certain effect 'x' when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same effect 'x' when used in combination.
Apoptosis Assay (Flow Cytometry)
This method is used to quantify the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cancer cells with the single agents and their combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanisms of Action
Diagrams of key signaling pathways and experimental workflows can aid in understanding the complex interactions involved in synergistic chemotherapy.
Caption: Potential synergistic signaling pathways of limonoids and chemotherapy.
Caption: General experimental workflow for assessing drug synergy.
Conclusion
While direct experimental data on the synergistic effects of this compound with chemotherapeutic agents remains to be established, the existing body of evidence for related limonoids and citrus extracts is highly encouraging. The data strongly suggests that this class of compounds can significantly enhance the efficacy of conventional chemotherapy, potentially leading to reduced drug dosages and fewer side effects. The provided experimental protocols and mechanistic diagrams offer a roadmap for future investigations into the synergistic potential of this compound. Further research in this area is crucial to unlock the full therapeutic potential of this promising natural compound in the fight against cancer.
References
- 1. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound | International Society for Horticultural Science [ishs.org]
- 2. LATE-SEASON SOUR ORANGE SEEDS: A MAJOR SOURCE OF this compound [actahort.org]
- 3. Nomilin and Its Analogues in Citrus Fruits: A Review of Its Health Promotion Effects and Potential Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C26H32O8 | CID 139082180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 8. Citrus sinensis Peel Extract Synergistically Enhances the Cytotoxic Effect of Chemotherapeutic Agents on HepG2 Cells | Zufairo | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 9. Combination of Ethanolic Extract of Citrus aurantifolia Peels with Doxorubicin Modulate Cell Cycle and Increase Apoptosis Induction on MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiproliferative effects of citrus limonoids against human neuroblastoma and colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activities of Citrus Peel Polymethoxyflavones Related to Angiogenesis and Others - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Limonoids: Deacetylnomilin and Obacunone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylnomilin and obacunone are naturally occurring limonoids, a class of highly oxygenated triterpenoids found predominantly in citrus fruits and plants of the Rutaceae and Meliaceae families. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive head-to-head comparison of this compound and obacunone, presenting available quantitative data, detailing their mechanisms of action through signaling pathways, and providing standardized experimental protocols for their evaluation. This objective comparison aims to equip researchers and drug development professionals with the necessary information to advance their research and development efforts.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and Obacunone. It is important to note that research on obacunone is more extensive, resulting in a greater availability of quantitative data compared to this compound.
| Anti-Cancer Activity | This compound | Obacunone | Reference |
| Cell Line | IC₅₀ | IC₅₀ | |
| MCF-7 (ER+ Breast Cancer) | 0.005 µg/mL | 0.009 µg/mL | [1] |
| MDA-MB-231 (ER- Breast Cancer) | 0.07 µg/mL | Not specified in the same study | [1] |
| A549 (NSCLC) | Not Available | 25 µM | [2] |
| SK-MEL-2 (Melanoma) | Not Available | 19.71 µg/mL | [2] |
| Caco-2 (Colon Cancer) | Not Available | Dose-dependent inhibition | [3] |
| HT-29 (Colon Cancer) | Not Available | Dose-dependent inhibition | [3] |
| SW480 (Colon Cancer) | Not Available | Dose-dependent inhibition | [3] |
| HCT-116 (Colon Cancer) | Not Available | Dose-dependent inhibition | [3] |
| HepG2 (Liver Cancer) | Not Available | 42.87 µM (cell number) | [2] |
| Panc-28 (Pancreatic Cancer) | Not Available | Time and dose-dependent inhibition | [2] |
| LNCaP (Prostate Cancer) | Not Available | >60% inhibition at 100 µM | [4] |
| CCRF-CEM (Leukemia) | Not Available | 33.77 ± 5.46 µM | [2] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | Not Available | 28.99 ± 3.18 µM | [2] |
| Anti-Inflammatory Activity | This compound | Obacunone | Reference |
| Assay | IC₅₀ / Effect | IC₅₀ / Effect | |
| Aromatase Inhibition | Not Available | 28.04 µM | [2] |
| iNOS Inhibition (LPS-induced BV-2 microglia) | Not Available | 11.3 ± 1.5 µM | [5] |
| COX-2 Expression | Not Available | Inhibition | [6] |
| NF-κB Activation | Not Available | Inhibition | [6] |
| Antimicrobial Activity | This compound | Obacunone | Reference |
| Activity | MIC / Effect | IC₅₀ / Effect | |
| Antibacterial | Reported activity | E. coli O157:H7 (IC₅₀ = 116.68 µM) | [5] |
| Antifungal | Reported activity | Not Available |
| Insecticidal Activity | This compound | Obacunone | Reference |
| Assay | LC₅₀ / Effect | LC₅₀ / Effect | |
| Mythimna separata (pre-third-instar larvae) | Not Available | Derivatives show improved activity over obacunone | [7] |
Note: The available data for this compound is limited, particularly for its anti-inflammatory, antioxidant, and insecticidal activities. Further research is required to establish a more comprehensive comparative profile.
Mechanisms of Action and Signaling Pathways
This compound
The molecular mechanisms underlying the potent anti-cancer activity of this compound are not yet fully elucidated. Its significant cytotoxicity against estrogen receptor-positive (ER+) breast cancer cells suggests a potential interaction with estrogen signaling pathways, although an estrogen receptor-independent mechanism has also been proposed.[1] Further investigation is needed to identify the specific signaling cascades modulated by this compound that lead to cell proliferation inhibition and apoptosis.
Obacunone
Obacunone exhibits a multi-targeted approach, influencing several key signaling pathways implicated in cancer, inflammation, and oxidative stress.
-
Anti-Inflammatory Pathways: Obacunone has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][6] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] By preventing the activation of NF-κB, obacunone downregulates the transcription of various pro-inflammatory genes. Additionally, obacunone can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can have both pro- and anti-inflammatory roles depending on the cellular context.[8]
-
Antioxidant Response Pathway: A significant mechanism of action for obacunone is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][10] Obacunone promotes the stabilization and nuclear translocation of Nrf2 by inhibiting its ubiquitination.[9] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and detoxification genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their increased expression and enhanced cellular protection against oxidative stress.[10]
-
Anti-Cancer and Apoptotic Pathways: Obacunone induces apoptosis in cancer cells through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[8] It can also cause cell cycle arrest at the G1 phase.[8] Furthermore, obacunone has been identified as a histone deacetylase 1 (HDAC1) inhibitor, which can lead to the reactivation of tumor suppressor genes and cell cycle arrest.[11] Its inhibition of aromatase activity also points to its potential in hormone-dependent cancers.[2]
Visualizing the Pathways
To better understand the complex mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by obacunone.
Caption: Obacunone's Anti-Inflammatory Pathway
Caption: Obacunone's Nrf2 Activation Pathway
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and obacunone.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the effect of the compounds on cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or obacunone in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
-
Caption: MTT Assay Workflow
NF-κB Reporter Assay
This assay is used to determine the effect of the compounds on the NF-κB signaling pathway.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene. The activity of the reporter protein is then measured, providing a readout of NF-κB activation.
-
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12][13]
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or obacunone for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[13]
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Antioxidant Capacity (DPPH Assay)
This assay measures the radical scavenging activity of the compounds.
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[12]
-
Sample Preparation: Prepare various concentrations of this compound or obacunone in a suitable solvent.
-
Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
-
Insecticidal Bioassay (Leaf-Dip Method)
This assay evaluates the toxicity of the compounds to insects.
-
Principle: Insects are exposed to a food source (e.g., leaves) that has been treated with the test compound. The mortality rate is then assessed over a period of time.
-
Protocol:
-
Insect Rearing: Maintain a healthy colony of the target insect species (e.g., Spodoptera frugiperda) under controlled laboratory conditions.
-
Compound Preparation: Prepare serial dilutions of this compound or obacunone in an appropriate solvent with a surfactant.
-
Leaf Treatment: Dip fresh, clean leaves into the compound solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves in individual containers (e.g., petri dishes) with a single larva (e.g., third instar).
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, and light).
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration that kills 50% of the insect population) using probit analysis.
-
Conclusion
This guide provides a detailed head-to-head comparison of this compound and obacunone, focusing on their biological activities, mechanisms of action, and relevant experimental protocols. The available data indicates that both limonoids are potent anti-cancer agents, with this compound showing particularly high potency against ER+ breast cancer cells. Obacunone has been more extensively studied, and its mechanisms of action involving the NF-κB, p38 MAPK, and Nrf2 pathways are better understood. A significant gap in the literature exists regarding the quantitative biological activities and detailed molecular mechanisms of this compound. Further research is warranted to fully elucidate its therapeutic potential and to enable a more comprehensive comparison with obacunone. The provided experimental protocols offer a standardized framework for researchers to conduct further investigations into these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Obacunone, a Promising Phytochemical Triterpenoid: Research Progress on Its Pharmacological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Obacunone activates the Nrf2-dependent antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obacunone inhibits ferroptosis through regulation of Nrf2 homeostasis to treat diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Obacunone acts as a histone deacetylase 1 inhibitor to limit p38MAPK signaling and alleviate osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Deacetylnomilin: A Guide to Safe Disposal in Laboratory Settings
Essential Safety and Logistical Information for Researchers
This document provides a comprehensive, step-by-step guide for the proper disposal of deacetylnomilin, a naturally occurring limonoid used in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling biologically active compounds of unknown toxicity and are supplemented with information from the SDS of the structurally similar compound, nomilin.
Hazard Assessment and Classification
While specific toxicity data for this compound is limited, its structural similarity to other biologically active limonoids, such as nomilin, necessitates a cautious approach. Nomilin has been shown to induce phase II detoxifying enzymes and exhibit anti-cancer properties.[1] This biological activity suggests that this compound should be handled as a potentially hazardous substance.
Assumed Hazard Classification (Based on Nomilin and General Principles):
| Hazard Category | Classification | GHS Hazard Statement (Assumed) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | H335 |
| Hazardous to the Aquatic Environment (Acute) | Category 1 (Very toxic to aquatic life) | H400 |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) | H410 |
Note: This classification is precautionary and based on the profile of similar compounds. Always handle with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95) is recommended.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedures for the disposal of pure this compound, contaminated labware, and solutions containing the compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Place unused or expired pure this compound powder into a dedicated, clearly labeled hazardous waste container.
-
Collect any contaminated solid materials, such as weighing paper, pipette tips, and contaminated gloves, in the same container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the liquid waste in a separate, dedicated hazardous waste container for organic or halogenated solvents, depending on the solvent used.
-
Do not mix with aqueous waste streams.
-
Ensure the container is properly sealed to prevent evaporation.
-
-
Contaminated Labware (Sharps):
-
Any contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The name and contact information of the generating laboratory or researcher
Step 3: Waste Storage
-
Store hazardous waste containers in a designated, secure area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Store away from incompatible materials.
Step 4: Waste Disposal Request
-
Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Follow your institution's specific procedures for waste pickup requests.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. It is essential to consult your institution's specific hazardous waste management policies and your local regulations. In the absence of a specific Safety Data Sheet for this compound, a conservative approach to handling and disposal is paramount.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Deacetylnomilin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Deacetylnomilin, a naturally occurring citrus limonoid. By adhering to these procedural steps, you can minimize risk and maintain a safe research environment.
This compound, a tetranortriterpenoid found in citrus species, is a subject of growing interest in drug development due to its potential biological activities, including anticancer properties.[1][2] As with any biologically active compound where a full toxicological profile is not available, caution and adherence to strict safety protocols are crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is recommended. The following table summarizes the necessary PPE based on general principles of handling biologically active natural products and citrus limonoids, which can be skin irritants and sensitizers.[3][4]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Double gloving is recommended to provide an extra layer of protection against potential skin irritation or absorption. Change gloves frequently, especially if contamination is suspected. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling the solid compound to prevent inhalation of fine particles. Use in a well-ventilated area or a chemical fume hood. |
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
The following flowchart illustrates the decision-making process for the disposal of materials contaminated with this compound.
Experimental Protocols: General Guidance
While specific experimental protocols will vary, the following general methodologies should be integrated into your procedures:
-
Stock Solution Preparation:
-
Don all required PPE.
-
Weigh the required amount of solid this compound in a chemical fume hood.
-
Carefully transfer the solid to an appropriate container.
-
Add the desired solvent slowly to avoid splashing.
-
Cap the container and mix until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
-
Cell Culture Treatment:
-
Work in a biological safety cabinet (BSC).
-
Dilute the stock solution to the final working concentration in the cell culture medium.
-
Carefully add the treatment medium to the cells, avoiding contact with the sides of the well or flask.
-
Incubate as required by the experimental protocol.
-
Decontaminate all liquid waste from treated cells with a suitable disinfectant (e.g., 10% bleach) before disposal.
-
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing potential risks and ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
